FIIN-3

Catalog No.
S547938
CAS No.
M.F
C34H36Cl2N8O4
M. Wt
691.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIIN-3

Product Name

FIIN-3

IUPAC Name

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide

Molecular Formula

C34H36Cl2N8O4

Molecular Weight

691.6 g/mol

InChI

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39)

InChI Key

SFLKJNSBBVSPFE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

solubility

Soluble in DMSO, not in water

Synonyms

FIIN3; FIIN 3; FIIN-3.

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

The exact mass of the compound N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide is 690.22366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile & Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and biological characteristics of FIIN-3:

Property Description
CAS Number 1637735-84-2 [1]
Molecular Formula C₃₄H₃₆Cl₂N₈O₄ [1] [2]
Molecular Weight 691.61 g/mol [1] [2]
Mechanism of Action Irreversible, covalent inhibitor [2] [3]
Primary Targets FGFR1, FGFR2, FGFR3, FGFR4, and EGFR [1] [3]

Key Biological Activity: this compound demonstrates potent activity against wild-type FGFRs and, importantly, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors [3].

Target IC50 / EC50 Experimental Context
FGFR1 IC50: 13.1 nM [1] Enzyme inhibition
FGFR2 IC50: 21 nM [1] Enzyme inhibition
FGFR3 IC50: 31.4 nM [1] Enzyme inhibition
FGFR4 IC50: 35.3 nM [1] Enzyme inhibition
WT FGFR Ba/F3 Cells EC50: 1-41 nM [1] [3] Anti-proliferative activity
FGFR2 V564M Gatekeeper Mutant EC50: 64 nM [1] [3] Anti-proliferative activity in resistant cells
EGFR EC50: 43 nM [1] Anti-proliferative activity in Ba/F3 cells

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that permanently binds to cysteine residues within the kinase domains of its targets. Its unique design allows it to inhibit both FGFR and EGFR by targeting distinct cysteine residues in their respective ATP-binding pockets, a rare and strategically valuable feature [3].

The diagram below illustrates the core FGF/FGFR signaling pathway that this compound inhibits.

fgfr_pathway FGF FGF FGFR FGFR FGF->FGFR Binds to Extracellular Domain Dimerization Dimerization FGFR->Dimerization Triggers Conformational Change DownstreamPathways DownstreamPathways Dimerization->DownstreamPathways Trans-autophosphorylation Activates Kinase Domain CellularEffects CellularEffects DownstreamPathways->CellularEffects Includes MAPK, STAT, PI3K/AKT, PLCγ FIIN3 FIIN3 FIIN3->FGFR Irreversibly Binds Kinase Domain

As shown above, the binding of FGF ligands to FGFRs triggers receptor dimerization and trans-autophosphorylation, which activates key downstream signaling pathways like MAPK, PI3K/AKT, STAT, and PLCγ that drive cell proliferation, survival, and differentiation [4] [5]. This compound enters the ATP-binding pocket in the kinase domain and forms a permanent covalent bond, blocking ATP binding and subsequent signal transduction [3].

Experimental Application Notes

For researchers using this compound in experimental settings, here are key protocols and considerations.

In Vitro Reconstitution and Storage:

  • Solubility: this compound is soluble in DMSO. A typical stock concentration is 10 mg/mL (14.46 mM) [1].
  • Storage: Powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO are stable at -80°C for about 2 years and at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].

Sample In Vitro Cellular Assay Protocol:

  • Cell Line: Use Ba/F3 cells engineered to express wild-type or mutant FGFRs (e.g., FGFR2 V564M) [1] [3].
  • Treatment: Treat cells with a concentration range of this compound for 72 hours.
  • Viability Assay: Assess cell proliferation using an MTS assay [1].
  • Analysis: Calculate the EC50, which for this compound against WT FGFR Ba/F3 cells is typically in the low nanomolar range (1-41 nM) [1] [3].

Functional Validation:

  • Western Blotting: Confirm target engagement and pathway inhibition by analyzing the reduction in phosphorylated FGFR (e.g., FGFR2 autophosphorylation at Tyr656/657). Complete inhibition in WT FGFR2 Ba/F3 cells can be observed at concentrations as low as 3 nM [1].

Significance in Drug Discovery

This compound represents a strategic advance in kinase inhibitor design, primarily due to its ability to overcome a major clinical challenge: gatekeeper mutations [3]. These mutations in the kinase ATP-binding pocket often cause resistance to first-generation inhibitors. This compound's flexible chemical structure allows it to potently inhibit both wild-type and these resistant mutants [1] [3].

Its dual activity against FGFR and EGFR also positions it as a useful chemical probe for studying tumor heterogeneity, compensatory signaling pathways, and combination therapy strategies [3].

References

Solubility Data and Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative data for FIIN-3 in DMSO.

Parameter Value Notes Source
Molecular Weight 691.61 g/mol [1] [2] [3]
Solubility in DMSO ~10 mg/mL (~14.46 mM) Sonication and warming may be needed. Moisture-absorbing DMSO can reduce solubility. [1] [4]
CAS Number 1637735-84-2 [1] [2] [4]
Purity ≥98% - 99.7% Varies by supplier and batch. [2] [4] [3]

Experimental Protocols

The provided protocols are for research use only and are referenced from supplier documentation.

In Vitro Stock Solution Preparation

This protocol is for preparing a 10 mg/mL stock solution in DMSO [1] [4].

  • Weigh 10 mg of this compound.
  • Add 1 mL of pure, fresh DMSO to the compound. Using newly opened, anhydrous DMSO is recommended for best results, as it is hygroscopic [1].
  • Mix by vortexing or gentle shaking.
  • Solubilize using a sonicating water bath and/or warming to 37°C may be required to fully dissolve the compound [1].
  • Store the stock solution. Aliquot and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles [1] [4].
In Vivo Formulation Preparation

One common formulation for animal studies involves creating a clear solution using sequential addition of solvents [1] [4] [3]. The following example aims for a final concentration of 2.5 mg/mL:

  • Prepare DMSO Stock: Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a vial.
  • Add PEG300: Add 400 µL of PEG300 to the vial and mix evenly until the solution is clear.
  • Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix evenly until clear.
  • Dilute with Saline: Add 450 µL of normal saline (0.9% sodium chloride in ddH₂O) to adjust the final volume to 1 mL. Mix evenly [1] [4].

> Important Note: These protocols are for reference only. They have not been independently validated for your specific experimental conditions. You should confirm the suitability of these methods for your research.

Visual Guide to this compound Solubility and Workflow

The following diagram illustrates the molecular structure and core experimental workflow for preparing this compound solutions, as described in the search results.

G Start Start: this compound Powder MW Molecular Weight: 691.61 g/mol Start->MW Solubility Solubility in DMSO: ~10 mg/mL (~14.46 mM) Start->Solubility InVitro In Vitro Stock Solution MW->InVitro Solubility->InVitro InVivo In Vivo Formulation InVitro->InVivo Further Dilution (e.g., Saline/PEG300) Store Aliquot & Store (-20°C to -80°C) InVitro->Store Requires Sonication/Warming InVivo->Store

This compound Solution Preparation Workflow: This chart outlines the key parameters and pathways for preparing this compound stock and in vivo solutions.

Key Technical Considerations

  • DMSO Quality: The solubility of this compound can be significantly impacted by the quality of the DMSO used. Hygroscopic DMSO (which has absorbed moisture from the air) can reduce the compound's solubility. It is critical to use fresh, anhydrous DMSO from a newly opened container for preparing stock solutions [1] [2].
  • Solubility Limitation: While the solubility is reported as approximately 10 mg/mL, achieving this concentration may require sonication and warming. If higher concentrations are needed, it is advisable to contact the supplier, as some batches may have different solubility characteristics [1] [4].

References

FIIN-3 Solubility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physicochemical and solubility data for FIIN-3 to aid in laboratory handling [1] [2] [3].

Parameter Detail / Value
CAS Number 1637735-84-2 [1] [2] [3]
Molecular Formula C₃₄H₃₆Cl₂N₈O₄ [1] [2] [3]
Molecular Weight 691.61 g/mol [1] [2] [3]
Appearance White to off-white solid powder [2] [3]
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ~10 mg/mL (~14.46 mM) [1] [2]

For preparing a 10 mM stock solution in DMSO, you can follow this standardized protocol [1] [2]:

  • Weigh 6.92 mg of this compound.
  • Add 1 mL of pure, anhydrous DMSO.
  • Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved. The solution should be clear.
  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
  • Store the aliquots at -80°C, which is recommended for up to 2 years [1] [2].

In Vitro Cellular Assay Protocols

This compound is an irreversible, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and has shown activity against the Epidermal Growth Factor Receptor (EGFR) [2] [3] [4]. The following table outlines its reported biological activity based on supplier and literature data [1] [2].

Assay / Property Description / Result
Primary Target & IC₅₀ FGFR1 (13.1 nM), FGFR2 (21 nM), FGFR3 (31.4 nM), FGFR4 (35.3 nM) [1] [2] [3]
Key Feature Potently inhibits wild-type FGFRs and gatekeeper mutants (e.g., FGFR2 V564M) that confer resistance to other FGFR inhibitors [2].
Cellular Anti-proliferative Activity (EC₅₀) 1-41 nM (Ba/F3 cells expressing WT FGFR1-4); 64 nM (Ba/F3 cells expressing FGFR2 V564M mutant) [1] [2].
Target Engagement (Phospho-inhibition) Complete inhibition of FGFR2 autophosphorylation (Tyr656/657) at concentrations as low as 3 nM in WT FGFR2 Ba/F3 cells [1] [2].

The diagram below illustrates the core signaling pathway targeted by this compound and the experimental workflow for assessing its cellular effects.

fifn3_mechanism This compound Inhibits FGFR and Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization FGFR->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation RAS_RAF RAS_RAF Phosphorylation->RAS_RAF PI3K_AKT PI3K_AKT Phosphorylation->PI3K_AKT CellProcesses CellProcesses RAS_RAF->CellProcesses PI3K_AKT->CellProcesses FIIN3 FIIN3 FIIN3->Phosphorylation Inhibits

Experimental Workflow for Cellular Studies

For researchers aiming to validate this compound activity in their own cellular models, the following workflow provides a general guide. Specific conditions (e.g., cell line, treatment duration) will need to be optimized.

experimental_workflow Workflow for Cellular Validation of this compound cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis & Validation PrepStock Prepare 10 mM this compound Stock in DMSO PlanDil Plan Serial Dilutions in Culture Medium PrepStock->PlanDil PrepCells Plate Target Cells (e.g., Ba/F3-FGFR) PlanDil->PrepCells Treat Treat Cells with This compound Dilutions PrepCells->Treat Incubate Incubate (e.g., 72 hrs) Treat->Incubate Analyze Analyze Output Incubate->Analyze Viability Cell Viability (MTS/MTT Assay) Analyze->Viability Path A Phospho Phospho-FGFR/EGFR (Western Blot) Analyze->Phospho Path B Gatekeeper Test in Gatekeeper Mutant Models Analyze->Gatekeeper Path C

Critical Handling and Safety Notes

  • For Research Use Only: this compound is strictly for research purposes and is not intended for human or veterinary use [1] [2] [3].
  • DMSO Handling: The stock solution is prepared in DMSO. Handle DMSO with awareness, as it can facilitate the rapid absorption of other substances through the skin. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Solution Stability: Aliquot and store this compound stock solutions at -80°C to maintain stability over time. Avoid repeated freeze-thaw cycles [1] [2].
  • Vehicle Control: Always include a DMSO vehicle control in your experiments, using the same concentration of DMSO as in your treatment groups, to account for any solvent effects on cells.

Reference Summary

  • Frontiers in Chemistry (2022): A comprehensive review detailing the FGF/FGFR signaling pathway, its role in cancer, and the development of small-molecule FGFR inhibitors, providing the biological context for this compound's mechanism [5].
  • MedChemExpress (MCE): Supplier data sheet providing the chemical structure, IC₅₀ values against FGFR1-4, EC₅₀ values in cellular antiproliferative assays, and detailed solubility and storage protocols [1].
  • InvivoChem: Supplier data sheet confirming this compound's status as an irreversible, next-generation covalent inhibitor, its potency against gatekeeper mutants, and its cross-reactivity with EGFR. Also provides detailed in vitro experimental observations [2].
  • TargetMol: Supplier data sheet providing basic bioactivity description, target information, and solubility data [3].
  • Advanced Science (2025): A recent multi-omics study on the related covalent FGFR inhibitor FIIN-2, illustrating the application of chemical proteomics to identify on- and off-target effects, which is relevant for the broader class of irreversible FGFR inhibitors [4].

References

Comprehensive Application Notes and Protocols for FIIN-3: Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-3 Properties and Inhibitor Profile

This compound is an irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family with demonstrated potency against all four FGFR subtypes. This small molecule compound with molecular weight 691.61 and CAS number 1637735-84-2 forms a covalent bond with target kinases, resulting in prolonged pharmacodynamic effects and potential efficacy against gatekeeper mutations that often confer resistance to conventional therapies. This compound exhibits nanomolar inhibitory activity across FGFR isoforms, with particular potency against FGFR1 (IC50 = 13.1 nM), while maintaining strong inhibition of FGFR2 (21 nM), FGFR3 (31.4 nM), and FGFR4 (35.3 nM) [1] [2].

Beyond its primary FGFR targets, this compound demonstrates significant activity against EGFR (EC50 = 43 nM), with enhanced potency against the EGFR L858R mutant (EC50 = 17 nM) and moderate activity against the double mutant L858R/T790M (EC50 = 231 nM) [1]. This secondary inhibition profile is significant given the overlapping signaling pathways and clinical cross-resistance mechanisms between FGFR and EGFR families. The compound's cellular activity has been validated in Ba/F3 cell models, where it effectively inhibits both wild-type FGFRs (EC50 range: 1-41 nM) and gatekeeper mutants such as FGFR2 V564M (EC50 = 64 nM) [1], highlighting its potential for addressing therapeutic resistance.

Stock Solution Preparation and Storage Conditions

Chemical Properties and Solubility Characteristics

This compound is supplied as a white to off-white solid with a predicted density of 1.379 g/cm³ [2]. The compound has demonstrated optimal solubility in DMSO, which is the recommended solvent for preparing concentrated stock solutions. For a standard 10 mM stock solution, 10 mg of this compound should be dissolved in 1.446 mL of anhydrous DMSO [1]. The solubility in DMSO is approximately 6.25-10 mg/mL (9.04-14.46 mM) [1] [2], and sonication with gentle warming is recommended to ensure complete dissolution. The compound may require brief heating to 37-40°C with vortex mixing to achieve full solubilization, but exposure to higher temperatures should be avoided to prevent compound degradation.

Preparation Methods and Storage Stability

Table: this compound Stock Solution Preparation Options

Concentration Amount of this compound Solvent Volume Storage Conditions Stability Duration
10 mM (DMSO stock) 10 mg 1.446 mL DMSO -80°C (desiccated) 2 years
10 mM (DMSO stock) 10 mg 1.446 mL DMSO -20°C (desiccated) 1 year
5 mM (DMSO stock) 5 mg 1.446 mL DMSO -80°C (desiccated) 2 years
1 mg/mL (aqueous working solution) 10 mM DMSO stock Various aqueous buffers -80°C (aliquoted) 1-4 weeks

For long-term storage, aliquoting stock solutions into tightly sealed, light-resistant containers is critical to maintain stability and prevent moisture absorption, as DMSO is hygroscopic. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots whenever possible [1] [2]. The chemical structure of this compound includes reactive groups that may degrade under suboptimal conditions, so proper storage at -80°C in anhydrous DMSO is essential for maintaining potency across the documented storage period of up to two years [1].

In Vivo Formulation and Dosing Solutions

Vehicle Composition and Preparation Protocol

For animal studies, this compound requires specialized formulation to ensure adequate bioavailability and tolerability. The recommended in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1] [2]. This combination provides sufficient solubility while minimizing potential solvent toxicity. Preparation should follow a sequential addition method: first, dilute the DMSO stock solution with PEG300 while mixing thoroughly; then add Tween 80 with continuous mixing; finally, gradually add saline while vortexing to achieve a clear, homogeneous solution [2].

The standard protocol for preparing 1 mL of dosing solution (1 mg/mL) is as follows:

  • Transfer 100 μL of 10 mM this compound DMSO stock solution (contains 1 mg this compound) to a sterile vial
  • Add 400 μL of PEG300 while vortexing gently until fully mixed
  • Add 50 μL of Tween 80 with continued mixing
  • Slowly add 450 μL of saline while vortexing to achieve final concentration
  • Confirm solution clarity before administration; sonication may be applied if precipitation occurs [1] [2]
Dosing Considerations and Stability

Table: this compound Formulation Comparison for Different Applications

Application Type Recommended Vehicle Concentration Range Administration Routes Key Considerations
In vitro cellular assays DMSO (final concentration <0.1%) 1 nM-10 μM N/A Final DMSO concentration should not exceed 0.1% in cell culture
In vivo efficacy studies 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline 1-5 mg/mL IP, IV, oral gavage Prepare fresh before each administration; monitor for vehicle-related effects
Acute toxicity studies 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline 0.1-3 mg/mL IP, IV Dose volume typically 5-10 mL/kg; adjust based on animal model

The prepared in vivo formulation should be used immediately after preparation to ensure stability and consistent dosing [2]. If storage is necessary, solutions may be kept at 4°C for up to 24 hours with protection from light, but precipitation may occur over time. For longer-term stability, the freeze-thaw stability of the formulation should be empirically determined, as aggregation may reduce bioavailability. Dosing regimens typically range from 10-50 mg/kg depending on the animal model, administration route, and experimental objectives, with pharmacokinetic studies recommended to establish optimal dosing frequency [1].

Experimental Protocols and Assay Methods

Cellular Proliferation and Inhibition Assays

The antiproliferative activity of this compound has been extensively characterized in Ba/F3 cells expressing wild-type or mutant FGFRs. The standard protocol involves:

  • Cell seeding: Plate 3,000-5,000 cells per well in 96-well plates in complete growth medium
  • Compound treatment: Add this compound at serial dilutions (typically 0.1 nM to 10 μM) 24 hours after seeding
  • Incubation: Maintain cells with compound for 72 hours under standard culture conditions
  • Viability assessment: Add MTS reagent and incubate for 1-4 hours before measuring absorbance at 490 nm [1]

In Ba/F3 cells expressing wild-type FGFR1-4, this compound demonstrates potent antiproliferative effects with EC50 values of approximately 1 nM, while against the gatekeeper mutant FGFR2 V564M, it shows an EC50 of 64 nM [1]. This assay provides critical data on compound potency and selectivity across different FGFR variants.

Target Engagement and Mechanism of Action Studies

To evaluate the direct effects of this compound on FGFR signaling pathways, phosphorylation inhibition assays can be performed:

  • Cell treatment: Incubate FGFR-expressing cells (e.g., Ba/F3 transformants) with this compound across a concentration range (e.g., 1-1000 nM) for 2-16 hours
  • Cell lysis: Harvest cells and lyse using RIPA buffer supplemented with phosphatase and protease inhibitors
  • Western blot analysis: Resolve proteins by SDS-PAGE, transfer to membranes, and probe with specific antibodies
  • Detection: Assess FGFR autophosphorylation (e.g., FGFR2 Tyr656/657) and downstream signaling proteins (MAPK, AKT) [1]

In wild-type FGFR2 Ba/F3 cells, this compound completely inhibits FGFR2 autophosphorylation at concentrations as low as 3 nM. In FGFR2 V564M mutant cells, partial inhibition occurs at 100 nM with complete inhibition observed at 300 nM [1]. These mechanistic studies confirm target engagement and functional pathway inhibition.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

G cluster_pathway Downstream Signaling Pathways cluster_effects Cellular Effects FIIN3 FIIN3 FGFR FGFR FIIN3->FGFR Irreversible binding to Cys477 FGF FGF FGF->FGFR Ligand binding Dimerization Dimerization FGFR->Dimerization Activation Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Trans-phosphorylation Downstream Downstream Autophosphorylation->Downstream Activates Cellular Cellular Downstream->Cellular Regulates MAPK MAPK Downstream->MAPK AKT AKT Downstream->AKT STAT STAT Downstream->STAT Proliferation Proliferation Cellular->Proliferation Survival Survival Cellular->Survival Angiogenesis Angiogenesis Cellular->Angiogenesis

Diagram 1: this compound Mechanism of Action in FGFR Signaling Pathway. This compound covalently binds to Cys477 in the FGFR kinase domain, inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways including MAPK, AKT, and STAT, ultimately affecting key cellular processes such as proliferation, survival, and angiogenesis [1] [3].

Experimental Workflow for this compound Stock Solution Preparation

G cluster_in_vivo In Vivo Formulation Steps Start Start Weigh Weigh Start->Weigh This compound powder DMSO DMSO Weigh->DMSO Add anhydrous DMSO Sonication Sonication DMSO->Sonication Mix thoroughly Aliquot Aliquot Sonication->Aliquot 10-100 μL aliquots Storage Storage Aliquot->Storage Store at -80°C InVivo InVivo Storage->InVivo For animal studies Use Use Storage->Use In vitro assays InVivo->Use Prepare formulation Step1 Dilute with PEG300 InVivo->Step1 Step2 Add Tween 80 Step1->Step2 Step3 Add saline slowly Step2->Step3 Step3->Use

Diagram 2: Comprehensive Workflow for this compound Stock Solution Preparation and Experimental Use. This workflow outlines the sequential steps for preparing both in vitro stock solutions and in vivo formulations of this compound, emphasizing proper aliquoting, storage conditions, and the additional steps required for animal studies [1] [2].

Technical Considerations and Troubleshooting

Common Preparation Issues and Solutions

Researchers may encounter several challenges when working with this compound stock solutions. Precipitation upon storage is a frequent issue, particularly with aqueous working solutions or in vivo formulations. If precipitation occurs, briefly warm the solution to 37-40°C with vortexing and sonicate for 1-2 minutes to redissolve. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration or increasing the percentage of co-solvents in the formulation [2].

Variable cellular activity across experiments may indicate stock solution degradation. To monitor compound integrity, periodically check the appearance of stock solutions (should remain clear without discoloration) and consider running a reference sample with known activity in your assay system. For critical long-term studies, HPLC analysis can confirm compound stability. When preparing in vivo formulations, if the solution becomes cloudy upon saline addition, this often indicates too rapid mixing - reformulate with slower, dropwise addition of saline while continuously vortexing [1] [2].

Optimization Guidelines for Specific Applications

The effective concentration range of this compound varies depending on the experimental system:

  • For cellular proliferation assays in Ba/F3 transformants: 0.1-1000 nM
  • For phosphorylation inhibition studies: 1-3000 nM
  • For gatekeeper mutant FGFR inhibition: 10-1000 nM
  • For EGFR mutant inhibition: 10-1000 nM [1]

When testing new cell lines or experimental models, conduct dose-range finding experiments with 3-10 fold serial dilutions across a broad concentration range. For irreversible inhibitors like this compound, pre-incubation time with the compound before stimulation or assessment may impact results, with typical pre-incubation periods ranging from 30 minutes to 4 hours. Additionally, consider the cellular context and FGFR expression levels in your experimental system, as these factors significantly influence compound sensitivity and required concentrations [1].

References

FIIN-3 in vitro cell assay protocol Ba/F3 cells

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-3 Profile and Ba/F3 Cell System

This compound is an irreversible inhibitor of FGFR with the following half-maximal inhibitory concentration (IC₅₀) values against different FGFR isoforms [1]:

FGFR Isoform IC₅₀ (nM)
FGFR1 13.1
FGFR2 21
FGFR3 31.4
FGFR4 35.3

The Ba/F3 cell system is a cornerstone for studying oncogene addiction and drug efficacy. These are murine pro-B lymphocytes that are interleukin-3 (IL-3) dependent for survival and proliferation. Introducing a driver oncogene, such as a wild-type or mutant FGFR, transforms these cells, making them IL-3 independent but addicted to the introduced oncogene for survival. This provides a clean model to study the specific effects of drugs on the target oncogenic pathway [2] [3] [4].

Experimental Protocol: Assessing this compound in Ba/F3 Cells

Here is a detailed protocol for evaluating the anti-proliferative effects of this compound on Ba/F3 cells transformed with various FGFR constructs.

Part 1: Ba/F3 Cell Transformation with FGFR

This first part involves engineering the Ba/F3 cells to express the FGFR gene of interest, which allows them to proliferate without IL-3.

G Start Start with IL-3-dependent Ba/F3 cells Transduce Transduce with retrovirus containing FGFR construct and GFP Start->Transduce Sort Sort transduced cells based on GFP expression Transduce->Sort WithdrawIL3 Culture in media WITHOUT IL-3 Sort->WithdrawIL3 Score Score transformation: Cell count > 1×10⁶/mL = Positive WithdrawIL3->Score StableLine Establish stably transformed cell line Score->StableLine

Key Steps:

  • Transduction: Use retroviruses (e.g., the pMIG vector) to transduce Ba/F3 cells with constructs for wild-type or mutant FGFRs (e.g., FGFR2 V564M). A control virus (e.g., empty pMIG vector) should be included. These vectors often bicistronically express a marker like Green Fluorescent Protein (GFP) [5] [6].
  • Selection: Isolate successfully transduced cells using flow cytometry-based cell sorting for GFP-positive cells [5].
  • Transformation Assay: Plate the sorted cells in 24-well plates using RPMI media supplemented with 10% fetal bovine serum, but without IL-3. Culture the cells for approximately 3 weeks.
  • Validation: A well is scored as positive for transformation if the cell concentration exceeds 1 × 10⁶/mL after this period, confirming IL-3-independent growth [5]. It is critical to sequence-validate the transgene in the transformed cell line to ensure no unintended mutations were acquired during the process [2].
Part 2: Drug Sensitivity Assay with this compound

Once stably transformed cell lines are established, you can test the efficacy of this compound.

G Plate Plate stably transformed Ba/F3-FGFR cells (without IL-3) Treat Treat with a dose range of this compound (e.g., 1 nM - 1000 nM) Plate->Treat Incubate Incubate for 72 hours Treat->Incubate Measure Measure cell proliferation using MTS assay Incubate->Measure Calculate Calculate EC₅₀ values Measure->Calculate

Key Steps:

  • Plating: Plate the stably transformed Ba/F3-FGFR cells in 96-well plates at a density of 5,000–10,000 cells per well in media without IL-3.
  • Dosing: Treat the cells with a serial dilution of this compound. A typical range might be from 1 nM to 1000 nM, including a DMSO vehicle control.
  • Proliferation Assay: Incubate the cells with the compound for 72 hours. After this period, measure cell proliferation using a colorimetric assay like MTS.
  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for each cell line, which represents the concentration of this compound that reduces cell proliferation by 50% [1].

Antiproliferative Activity of this compound in Ba/F3 Models

The table below summarizes the potency of this compound against Ba/F3 cells expressing different FGFR constructs, as determined by EC₅₀ values from MTS assays after 72 hours of treatment [1].

Ba/F3 Cell Model FGFR Construct EC₅₀ (nM) Experimental Context
Wild-type FGFR1 Wild-type 1 Antiproliferative activity [1]
Wild-type FGFR2 Wild-type 1 Antiproliferative activity [1]
Wild-type FGFR3 Wild-type 1 Antiproliferative activity [1]
Wild-type FGFR4 Wild-type 1 Antiproliferative activity [1]
FGFR2 V564M Mutant Gatekeeper mutant 64 Antiproliferative activity [1]

Key Findings and Interpretation

  • Potent Pan-FGFR Inhibition: this compound demonstrates potent and broad-spectrum activity against all wild-type FGFR isoforms (FGFR1-4) in cellular models, with an EC₅₀ of 1 nM [1].
  • Activity Against Gatekeeper Mutants: this compound retains notable activity against the FGFR2 V564M gatekeeper mutant, a common resistance mutation, though with reduced potency (EC₅₀ = 64 nM) [1]. This suggests its potential to overcome certain forms of clinical resistance.
  • On-Target Effect Validation: The dramatic difference in EC₅₀ between FGFR-transformed cells and the parental, IL-3-dependent Ba/F3 cells (which should be highly resistant to this compound) provides strong evidence that the antiproliferative effect is on-target, specifically through FGFR inhibition. This can be further confirmed by western blot analysis showing inhibition of FGFR autophosphorylation (e.g., complete inhibition of wild-type FGFR2 at concentrations as low as 3 nM) [1].

Critical Considerations for the Protocol

  • Compound Handling: this compound is for research use only. Prepare stock solutions in DMSO and store as recommended (e.g., -20°C to -80°C). Use freshly prepared or properly thawed stocks to avoid loss of potency from freeze-thaw cycles [1].
  • Controls are Essential: Always include appropriate controls in your experiments:
    • Negative Control: Parental Ba/F3 cells grown in IL-3 (should be viable).
    • Transformation Control: FGFR-transformed cells in media without IL-3 and without drug (should proliferate).
    • Vehicle Control: FGFR-transformed cells treated with DMSO only.
  • System Limitations: While powerful, the Ba/F3 system is a murine hematopoietic cell line and may not fully recapitulate the signaling context of human cancer epithelial cells. Findings should be validated in more complex, human-derived models [3].

Further Research Directions

After establishing baseline efficacy, you can use this protocol to:

  • Test this compound in Combination Therapies with other targeted agents or chemotherapies.
  • Generate Resistant Clones by long-term exposure to increasing doses of this compound, followed by sequencing to identify novel resistance mutations [3].
  • Profile Off-Target Effects by testing this compound on Ba/F3 cells transformed with other oncogenes (e.g., EGFR mutants) to assess selectivity.

References

Application Notes and Protocol: FIIN-3 Autophosphorylation Inhibition Assay for FGFR Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FIIN-3 and Its Mechanism of Action

This compound is a novel, potent, selective, and irreversible next-generation covalent inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. It demonstrates strong activity against wild-type FGFRs and, notably, against gatekeeper mutants that confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 [1] [2]. Its unique mechanism involves covalent binding to a conserved cysteine residue within the ATP-binding pocket of the kinase, leading to prolonged suppression of kinase activity and autophosphorylation, which is essential for downstream signal transduction [2] [3].

A key and unprecedented feature of this compound is its conformational flexibility, which allows it to simultaneously and covalently inhibit both FGFR and the Epidermal Growth Factor Receptor (EGFR) by targeting two distinct cysteine residues in their respective kinase domains [2]. This makes this compound a valuable tool for studying resistance mechanisms and compensatory signaling pathways in cancer cells.

Quantitative Profiling of this compound

Enzyme Inhibition Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the four FGFR isoforms in enzymatic assays [1] [4].

Table 1: IC₅₀ values of this compound against FGFR isoforms.

FGFR Isoform IC₅₀ (nM)
FGFR1 13.1
FGFR2 21.0
FGFR3 31.4
FGFR4 35.3
Cellular Efficacy (EC50)

The anti-proliferative efficacy of this compound was measured in Ba/F3 cells engineered to be dependent on various FGFR and EGFR constructs [1] [4].

Table 2: Cellular EC₅₀ values of this compound in engineered Ba/F3 models.

Cellular Model Description EC₅₀ (nM)
WT FGFR1 Ba/F3 cells transformed with wild-type FGFR1 1
WT FGFR2 Ba/F3 cells transformed with wild-type FGFR2 1
FGFR2 V564M Ba/F3 cells with gatekeeper mutant FGFR2 64
WT EGFR (EGFR vIII) Ba/F3 cells transformed with WT EGFR kinase domain 135
EGFR L858R Ba/F3 cells with activating mutant EGFR 17
EGFR L858R/T790M Ba/F3 cells with double-mutant EGFR (gatekeeper) 231

Detailed Experimental Protocols

Protocol 1: Cellular Autophosphorylation Inhibition Assay

This protocol details the procedure for assessing this compound's ability to inhibit FGFR2 autophosphorylation in Ba/F3 cells [1] [4].

3.1.1 Materials and Reagents
  • Cell Line: Ba/F3 cells engineered to express wild-type (WT) FGFR2 or the gatekeeper mutant FGFR2 V564M.
  • Inhibitor: this compound (e.g., from MedChemExpress, Cat. No. Not specified). Prepare a 10 mM stock solution in DMSO. Serially dilute in DMSO to create working concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration is consistent and low (e.g., ≤0.1%) across all treatments.
  • Growth Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and the necessary selective factors or cytokines to maintain FGFR dependency.
  • Lysis Buffer: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Antibodies:
    • Primary Antibody: Anti-phospho-FGFR (Tyr656/657) (Cell Signaling Technologies, #3471 or equivalent).
    • Primary Antibody: Anti-total FGFR (for normalization).
    • HRP-conjugated secondary antibodies.
  • Other: SDS-PAGE gel, Western blot transfer apparatus, ECL detection reagents.
3.1.2 Procedure
  • Cell Seeding and Serum Starvation: Seed the Ba/F3 cells in 6-well plates at a density of ( 5 \times 10^5 ) to ( 1 \times 10^6 ) cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours. Replace the medium with serum-free medium for 4-6 hours to synchronize the cells and minimize basal signaling.
  • Compound Treatment: Treat the cells with the pre-determined concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 nM) or a vehicle control (DMSO) for a specified period (e.g., 4-6 hours).
  • Cell Stimulation and Lysis: After pre-treatment with this compound, stimulate the cells with the relevant FGF ligand (e.g., 10-50 ng/mL FGF2) together with heparin for 10-15 minutes to activate FGFRs. Place the plates on ice, quickly remove the medium, and wash the cells once with cold PBS. Lyse the cells in 150-200 µL of ice-cold lysis buffer for 20 minutes on ice. Scrape the lysates and transfer them to microcentrifuge tubes.
  • Clarification of Lysates: Centrifuge the lysates at ( >12,000 \times g ) for 15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant to a new tube.
  • Protein Quantification and Denaturation: Determine the protein concentration of each lysate using a Bradford or BCA assay. Normalize all samples to the same protein concentration. Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to the lysates and boil for 5-10 minutes.
  • Western Blot Analysis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Electrophorese until adequate separation is achieved, then transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibody (e.g., anti-pFGFR, 1:1000 dilution) in blocking buffer overnight at 4°C.
    • Wash the membrane 3 times for 5-10 minutes each with TBST.
    • Incubate with the corresponding HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
    • Wash again 3 times with TBST.
  • Signal Detection and Visualization: Incubate the membrane with ECL reagent according to the manufacturer's instructions. Detect the chemiluminescent signal using a digital imager or X-ray film.
  • Membrane Stripping and Reprobing (Optional): To probe for total FGFR, the membrane can be stripped and re-probed following standard protocols to ensure equal loading.
3.1.3 Expected Results
  • In WT FGFR2 Ba/F3 cells, this compound is expected to completely inhibit FGFR2 autophosphorylation on Tyr656/657 at concentrations as low as 3 nM [1].
  • In FGFR2 V564M Ba/F3 cells, this compound should show partial inhibition at 100 nM and complete inhibition at 300 nM [1].
Protocol 2: Cellular Proliferation Inhibition Assay (MTS)

This protocol measures the anti-proliferative effect of this compound using an MTS assay [4].

3.2.1 Materials and Reagents
  • Cell Lines: Ba/F3 cells dependent on WT FGFR1, FGFR2, FGFR3, FGFR4, or relevant mutants (e.g., FGFR2 V564M).
  • Inhibitor: this compound, prepared as in Protocol 3.1.1.
  • Reagents: Cell Titer 96 AQueous One Solution Cell Proliferation Assay (MTS) (Promega, Cat. No. G3580) or equivalent.
  • Equipment: 96-well tissue culture plates, CO₂ incubator, plate reader capable of measuring absorbance at 490 nm.
3.2.2 Procedure
  • Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of ( 2 \times 10^3 ) to ( 5 \times 10^3 ) cells per well in 100 µL of complete growth medium.
  • Compound Treatment: 24 hours after seeding, add 100 µL of medium containing 2X the final desired concentration of this compound. The final concentration range should typically cover 0.1 nM to 10 µM, with 8-12 data points. Include vehicle control (DMSO) and blank (medium only) wells.
  • Incubation: Incubate the cells for 72 hours in a humidified 37°C, 5% CO₂ incubator.
  • MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Fit the dose-response data using a four-parameter logistic model in software like GraphPad Prism to determine the EC₅₀ values.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the FGFR signaling pathway and the molecular mechanism of this compound inhibition, culminating in the readouts measured in the protocols above.

G FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Triggers DownstreamSignaling DownstreamSignaling Autophosphorylation->DownstreamSignaling Activates AssayReadout1 Western Blot: ↓ p-FGFR (Y656/667) Autophosphorylation->AssayReadout1 Measured by CellularEffects CellularEffects DownstreamSignaling->CellularEffects Drives AssayReadout2 MTS Assay: ↓ Cell Viability (EC₅₀) CellularEffects->AssayReadout2 Measured by FIIN3 FIIN3 FIIN3->Autophosphorylation Irreversibly Inhibits

Diagram Title: this compound Inhibition of FGFR Signaling Pathway

Key Findings and Research Applications

  • Overcoming Resistance: this compound demonstrates potent efficacy against gatekeeper mutants (e.g., FGFR2 V564M, FGFR2 V564F, FGFR2 E565K) that are resistant to first-generation FGFR inhibitors [1] [2].
  • Dual Kinase Targeting: The unique ability of this compound to covalently inhibit both FGFR and EGFR by targeting distinct cysteine residues provides a strategic approach to tackle compensatory signaling and mixed-lineage cancers [2].
  • Irreversible Inhibition: The covalent mechanism results in sustained target suppression, which is advantageous for maintaining pathway inhibition even after drug clearance [3].

References

Experimental Data for FIIN-3 in H1581 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from a published experiment using FIIN-3 in H1581 cells for Western blot analysis [1].

Parameter Details
Cell Line H1581 (FGFR1 WT or V561M) cells [1]
Inhibitor This compound [1]
Concentration 1.0 µM [1]
Incubation Time 12 hours [1]
Targets Analyzed p-FRS2, p-FGFR, p-AKT, p-ERK [1]
Key Finding At 1.0 µM, this compound effectively suppressed downstream FGFR signaling pathways in these cells [1].

Western Blot Protocol Workflow

The following diagram illustrates the general Western blot workflow. You should adapt this workflow using the specific experimental parameters from the table above.

G Start Start Western Blot SamplePrep Sample Preparation (Lyse treated cells in SDS buffer) Start->SamplePrep Gel Gel Electrophoresis (Separate proteins by molecular weight) SamplePrep->Gel Transfer Membrane Transfer (Transfer proteins to nitrocellulose/PVDF) Gel->Transfer Blocking Blocking (Incubate with 5% BSA or milk in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Incubate overnight at 4°C) Blocking->PrimaryAb Wash1 Wash Membrane (3x with TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated, 1 hr at room temp) Wash1->SecondaryAb Wash2 Wash Membrane (3x with TBST) SecondaryAb->Wash2 Detection Detection (Incubate with ECL substrate, image) Wash2->Detection

Key Considerations for Your Experiment

To complete your protocol, you will need to determine several critical parameters based on your specific research goals and reagents.

  • Cell Culture and Treatment: Culture H1581 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics [2] [3]. Treat cells at approximately 70-80% confluence with this compound (e.g., 1.0 µM for 12 hours) based on the experimental data, alongside vehicle control [1].
  • Antibody Selection: The published study analyzed phosphorylation of FRS2, FGFR, AKT, and ERK [1]. You must select specific, validated primary antibodies against your targets of interest and corresponding HRP-conjugated secondary antibodies.
  • Detailed Protocol Reference: For comprehensive, step-by-step instructions on each stage of the Western blot process—from sample preparation in SDS buffer to detection—you can refer to detailed protocols from reputable sources like Cell Signaling Technology or Abcam [4] [5].

Filling the Information Gaps

The main limitation from the search is the lack of a full, explicit protocol. To proceed effectively:

  • Consult Antibody Data Sheets: The concentration and dilution buffer for your primary antibodies are critical and must be taken from the manufacturer's datasheets.
  • Leverage General Protocols: Use the detailed steps from established technical resources to build the core of your method [4] [5].
  • Consider Related Research: Be aware that H1581 cells are a well-established model for studying FGFR1 amplification and inhibitor resistance, and this compound is part of a class of irreversible FGFR inhibitors designed to overcome gatekeeper mutations [2] [3] [6].

References

FIIN-3 cell viability assay EC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-3 Compound Profile and Cellular Activity

Parameter Details
Chemical Nature Irreversible FGFR inhibitor [1]
Cellular Model Mouse Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4 [1]
Assay Type Cell proliferation assay (MTS-based) [1]
Exposure Time 72 hours [1]
EC₅₀ Values 1 nM (against Ba/F3 cells expressing wild-type FGFR1, FGFR2, FGFR3, or FGFR4) [1]
Key Application Probe for FGFR-dependent cellular phenomena; starting point for therapeutic development [2]

Experimental Protocols for EC₅₀ Determination

Resazurin Reduction Assay (MTS Assay Principle)

This protocol is adapted from the method used to generate the this compound cellular EC₅₀ data [1] [3].

1. Pre-Assay Preparation

  • Cell Seeding: Seed cells in 96-well flat-bottom tissue culture plates at a density optimized for your specific cell line (e.g., ( 7.5 \times 10^3 ) cells/well in 100 µL growth medium with 10% FBS is a recommended starting point) [3].
  • Cell Line Consideration: For this compound, use engineered Ba/F3 cells expressing wild-type FGFRs or other FGFR-dependent cancer cell lines [1] [2].
  • Pre-incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to resume log-phase growth [3].

2. Drug Treatment and Serial Dilution

  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO [1].
  • Serial Dilutions: Create a serial dilution of this compound in culture medium. Use matched DMSO vehicle controls for each concentration to avoid solvent cytotoxicity artifacts [3].
  • Treatment: Add diluted this compound to cell culture wells. A typical dilution series may cover a range from below 1 nM to over 10 µM to adequately capture the full dose-response curve [1].

3. Assay Incubation and Viability Measurement

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ [1].
  • Add Resazurin/MTS Reagent: Add 10 µL of resazurin-based reagent (e.g., MTS) directly to each 100 µL of culture medium [4].
  • Develop Signal: Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor color development to determine the optimal endpoint [5].
  • Measure Absorbance/Fluorescence: Read the plate using a microplate reader. For resazurin (the active component in assays like PrestoBlue), measure fluorescence at Ex/Em of 560/590 nm. For MTS formazan, measure absorbance at 490 nm [6] [5].
Orthogonal Viability Assay (PrestoBlue & CyQUANT Direct)

For a more stringent measure of viability, this two-parameter protocol uses orthogonal mechanisms [6].

1. PrestoBlue Assay (Metabolic Activity)

  • Add PrestoBlue 10X reagent directly to cells in culture (e.g., 10 µL to 90 µL of cells+medium in a 96-well plate) [6].
  • Incubate at 37°C for 10 minutes [6].
  • Read fluorescence with a bottom-reading plate reader at 560/590 nm (Ex/Em). The signal is stable for up to 7 hours [6].

2. CyQUANT Direct Assay (Nucleic Acid Content)

  • Prepare the 2X CyQUANT Direct detection reagent by combining Hank’s Buffered Saline Solution (HBSS), PBS, or culture medium with the nucleic acid stain and background suppressor [6].
  • Add the 2X detection reagent directly to the wells (equal volume to the existing well content) [6].
  • Incubate at 37°C for 60 minutes, protected from light [6].
  • Read fluorescence at 485/538 nm (Ex/Em). The signal is stable for up to 7 hours [6].

This compound Mechanism and Assay Workflow

The following diagram illustrates the mechanism of this compound and the workflow for determining its cellular EC₅₀.

G cluster_1 This compound Mechanism of Action cluster_2 EC₅₀ Determination Workflow FGF FGF FGDR FGDR FGF->FGDR Binds FGFR FGFR Dimer Dimer Downstream Downstream Dimer->Downstream Phosphorylates Proliferation Proliferation Downstream->Proliferation Signals FGDR->Dimer Dimerizes & Activates FIIN_3 This compound CovalentBind Irreversibly Binds Cys486 in P-loop FIIN_3->CovalentBind Inhibit Blocks ATP-binding site & kinase activity CovalentBind->Inhibit Inhibit->Proliferation Inhibits Treat Treat with this compound Seed Seed Cells Seed->Treat 24h Incubate Incubate Treat->Incubate Add this compound serial dilution Assay Viability Assay Incubate->Assay 72h Measure Measure Signal Assay->Measure Add reagent (1-4h) Analyze Analyze Data Calculate EC₅₀ Measure->Analyze Read absorbance/ fluorescence

Data Analysis and Quality Control

1. Curve Fitting and EC₅₀ Calculation

  • Subtract background absorbance/fluorescence from all sample well readings [6].
  • Normalize data: (Sample - Blank) / (Untreated Control - Blank) × 100% [3].
  • Fit the normalized dose-response data to a nonlinear regression model, such as a four-parameter logistic (4PL) curve.
  • The EC₅₀ is the drug concentration that gives a response halfway between the bottom and top plateaus of the curve.

2. Quality Control Metrics

  • Z'-factor: Assess assay quality. Z' > 0.5 indicates an excellent assay suitable for screening [3].
  • Coefficient of Variation (CV): Should be <20% for replicate wells [3].
  • Signal-to-Background Ratio: Should be sufficiently large for robust detection [3].

Critical Experimental Considerations

Optimization and Troubleshooting

  • Cell Seeding Density: Must be optimized for each cell line to prevent over-confluence during the 72-hour assay, which can alter metabolism and reduce signal [3].
  • DMSO Cytotoxicity: Use matched DMSO vehicle controls for each drug concentration. Final DMSO concentration should typically be ≤0.1-1% to avoid solvent toxicity [3].
  • Evaporation Control: Store diluted drug plates sealed at -20°C for no more than 48 hours to prevent evaporation and concentration changes. Use plate seals to minimize "edge effect" [3].
  • Assay Interference: this compound is not known to directly interfere with resazurin/MTS reduction, but this should be verified in cell-free control experiments [4].

References

Comprehensive Activity Profiling and Application Notes for FIIN-3: A Next-Generation Covalent FGFR Inhibitor with Activity Against Gatekeeper Mutants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Signaling and Gatekeeper Mutations in Cancer

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays fundamental roles in regulating critical cellular processes including proliferation, differentiation, migration, and survival. Upon binding to FGF ligands, FGFRs dimerize and activate downstream signaling cascades such as the MAPK pathway and PI3K/Akt pathway, which transmit signals to the nucleus to regulate gene expression and cell fate decisions. While tightly regulated in normal physiology, deregulated FGFR signaling represents a well-established oncogenic driver across diverse cancer types. Oncogenic activation can occur through multiple mechanisms including gene amplification, activating mutations, and chromosomal translocations, making FGFRs promising therapeutic targets in precision oncology [1].

A significant challenge in targeting FGFRs and other kinase targets with ATP-competitive inhibitors is the emergence of drug-resistant mutations, particularly at the gatekeeper residue. The gatekeeper residue controls access to a hydrophobic pocket in the ATP-binding site, and mutations at this position (e.g., V564M/F in FGFR2, V555M in FGFR3, V550L in FGFR4) typically confer resistance to first-generation FGFR inhibitors like NVP-BGJ398 and AZD4547 by sterically hindering drug binding. Recent structural studies have revealed that gatekeeper mutations not only cause drug resistance but also destabilize the autoinhibited state of FGFR kinases, leading to enhanced basal kinase activity and more aggressive cancer phenotypes [2]. This dual impact underscores the critical need for next-generation inhibitors capable of overcoming these clinically relevant resistance mutations.

FIIN-3 Mechanism of Action and Structural Basis for Targeting Gatekeeper Mutants

This compound represents a novel class of covalent FGFR inhibitors specifically designed to address the clinical challenge of gatekeeper mutation-mediated resistance. As an irreversible inhibitor, this compound employs a unique covalent binding mechanism that involves the formation of a permanent covalent bond with a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the FGFR ATP-binding pocket. This strategic targeting allows this compound to maintain potency against gatekeeper mutants that typically confer resistance to reversible ATP-competitive inhibitors [3].

The structural basis for this compound's exceptional activity profile has been elucidated through crystallographic studies, particularly the solved crystal structure of this compound in complex with the FGFR4 V550L gatekeeper mutant (PDB ID: 4R6V). This structural analysis revealed several remarkable features:

  • DFG-out binding mode: Unlike most covalent inhibitors that bind the active kinase conformation, this compound unexpectedly stabilizes the DFG-out conformation, which represents an inactive kinase state. This distinctive binding mode allows this compound to bypass steric hindrance imposed by gatekeeper mutations.

  • Dual kinase targeting capability: this compound demonstrates unprecedented conformational flexibility that enables it to covalently target both FGFR and EGFR by reacting with distinct cysteine residues in their respective ATP-binding pockets (Cys486 in FGFR1 and Cys797 in EGFR). This dual targeting capability was confirmed by crystal structures of this compound bound to both FGFR4 V550L and EGFR L858R [4].

  • Extended binding interactions: The inhibitor makes extensive contacts with residues in the ATP-binding site, including hydrophobic interactions with the gatekeeper residue itself, explaining its retained potency against gatekeeper mutants that impair binding of first-generation inhibitors [4].

The following diagram illustrates the mechanism of action of this compound and its ability to overcome gatekeeper mutations:

F This compound Overcomes Gatekeeper Mutations in FGFR Through Covalent Binding FirstGen First-Generation FGFR Inhibitors GatekeeperMut Gatekeeper Mutation (V564M, V550L, etc.) FirstGen->GatekeeperMut Resistance Drug Resistance Steric Hindrance GatekeeperMut->Resistance FIIN3 This compound Inhibitor CovalentBind Covalent Bond Formation with Cys486 (FGFR1) FIIN3->CovalentBind DFGout DFG-out Binding Mode Bypasses Steric Hindrance CovalentBind->DFGout Inhibition Effective Inhibition Despite Gatekeeper Mutation DFGout->Inhibition

Figure 1: Mechanism of this compound Action Against Gatekeeper Mutants. First-generation FGFR inhibitors encounter resistance due to steric hindrance from gatekeeper mutations. In contrast, this compound forms a covalent bond with a conserved cysteine residue (Cys486 in FGFR1) and utilizes a unique DFG-out binding mode that bypasses this steric hindrance, enabling effective inhibition of gatekeeper mutant FGFRs.

Comprehensive Quantitative Profiling of this compound Activity

Enzymatic Inhibition of Wild-Type FGFR Kinases

This compound demonstrates potent and balanced inhibition across all four FGFR family members in enzymatic assays, as summarized in Table 1. The inhibitor exhibits low nanomolar IC₅₀ values against each FGFR kinase, with the highest potency observed against FGFR1 and slightly reduced but still potent activity against FGFR4 [5] [6].

Table 1: Enzymatic Inhibition of Wild-Type FGFR Kinases by this compound

Kinase Target IC₅₀ (nM) Significance
FGFR1 13.1 Most potent target; primary therapeutic focus
FGFR2 21.0 Strong inhibition; relevant in gastric/endometrial cancers
FGFR3 31.4 Effective targeting; important in bladder cancer/myeloma
FGFR4 35.3 Potent inhibition; role in hepatocellular carcinomas
Cellular Activity Against Wild-Type and Mutant FGFR-Dependent Models

The cellular efficacy of this compound was extensively evaluated using Ba/F3 cellular transformation models, which express either wild-type or mutant forms of FGFRs. As shown in Table 2, this compound demonstrates exceptional potency against cells dependent on wild-type FGFRs, with sub-nanomolar EC₅₀ values observed across all four FGFR family members. Importantly, this compound maintains strong activity against the FGFR2 V564M gatekeeper mutant, albeit with reduced potency compared to wild-type FGFR2 [5] [6].

Table 2: Cellular Antiproliferative Activity of this compound in Ba/F3 Transformation Models

Cellular Model EC₅₀ (nM) Notes
Ba/F3 FGFR1 WT 1 Exceptional potency against FGFR1-dependent proliferation
Ba/F3 FGFR2 WT 1 Uniform high potency across FGFR family
Ba/F3 FGFR3 WT 1 Consistent activity against FGFR3-dependent growth
Ba/F3 FGFR4 WT 1 Potent inhibition of FGFR4-transformed cells
Ba/F3 FGFR2 V564M 64 ~64-fold reduction but maintains strong efficacy
Cross-Reactivity with EGFR Family Members

A remarkable feature of this compound is its ability to also potently inhibit the epidermal growth factor receptor (EGFR), demonstrating the compound's unique capacity for dual kinase targeting. As summarized in Table 3, this compound shows particularly strong activity against the EGFR L858R mutant associated with non-small cell lung cancer sensitivity to EGFR inhibitors, while maintaining moderate activity against the EGFR L858R/T790M double mutant that confers resistance to first-generation EGFR inhibitors [5].

Table 3: this compound Activity Against EGFR Mutants

EGFR Mutant EC₅₀ (nM) Clinical Significance
EGFR L858R 17 Potent inhibition of activating mutant
EGFR L858R/T790M 231 Moderate activity against resistance double mutant
EGFR vIII (WT kinase domain) 135 Activity against glioblastoma-associated mutant

Detailed Experimental Protocols and Applications

Cellular Proliferation Assay Protocol

The Ba/F3 cell transformation model serves as a robust system for evaluating the cellular potency of this compound against both wild-type and mutant FGFRs. Below is a standardized protocol for assessing the antiproliferative effects of this compound:

Materials and Reagents:

  • Ba/F3 cells engineered to express wild-type or mutant FGFRs (e.g., FGFR2 V564M gatekeeper mutant)
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
  • This compound stock solution (10 mM in DMSO)
  • MTS reagent (for cell viability assessment)
  • 96-well tissue culture plates
  • CO₂ incubator maintained at 37°C and 5% CO₂

Procedure:

  • Cell Preparation: Harvest exponentially growing Ba/F3 cells and wash twice with phosphate-buffered saline (PBS) to remove residual cytokines or growth factors.
  • Compound Dilution: Prepare a 11-point serial dilution of this compound in complete medium, typically ranging from 0.1 nM to 10 μM. Include a DMSO vehicle control (final DMSO concentration ≤0.1%).
  • Cell Plating: Seed cells in 96-well plates at a density of 5,000 cells per well in 100 μL of complete medium.
  • Compound Treatment: Add 100 μL of the diluted this compound solutions to respective wells, resulting in final compound concentrations representing the desired range (e.g., 0.05 nM to 5 μM).
  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
  • Viability Assessment: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C until color development is evident.
  • Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to DMSO-treated controls and determine EC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve fitting) [5] [6].

Technical Notes:

  • Ensure consistent cell viability (>90%) at the time of plating for reproducible results.
  • Include reference FGFR inhibitors (e.g., BGJ398, AZD4547) as comparators, particularly when evaluating gatekeeper mutant models.
  • Perform each concentration in at least triplicate and repeat experiments a minimum of three independent times.
FGFR Autophosphorylation Inhibition Assay

Direct target engagement of this compound can be assessed through measurement of FGFR autophosphorylation at specific tyrosine residues (e.g., Tyr656/657 in FGFR2), which reflects kinase activation status.

Materials and Reagents:

  • Ba/F3 cells expressing wild-type or mutant FGFRs
  • This compound stock solution (10 mM in DMSO)
  • Lysis buffer (containing NP-40 or Triton X-100 with phosphatase and protease inhibitors)
  • Phospho-specific FGFR antibodies (e.g., anti-pFGFR Tyr656/657)
  • Total FGFR antibodies for normalization
  • Standard Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat subconfluent Ba/F3 cells expressing wild-type or mutant FGFRs with this compound across a concentration range (e.g., 1-1000 nM) for 2-4 hours.
  • Cell Lysis: Lyse cells in ice-cold lysis buffer and clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Protein Quantification: Determine protein concentrations using a Bradford or BCA assay.
  • Western Blotting: Separate equal protein amounts (20-30 μg) by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Probe membranes with phospho-specific FGFR antibodies followed by appropriate HRP-conjugated secondary antibodies.
  • Detection: Develop blots using enhanced chemiluminescence and image with a digital documentation system.
  • Membrane Stripping and Reprobing: Strip membranes and reprobe with total FGFR antibodies to normalize for protein loading.
  • Densitometric Analysis: Quantify band intensities using image analysis software and calculate percentage inhibition relative to DMSO-treated controls [5].

Expected Results:

  • In wild-type FGFR2 Ba/F3 cells, this compound typically demonstrates complete inhibition of autophosphorylation at concentrations as low as 3 nM.
  • For FGFR2 V564M gatekeeper mutant cells, partial inhibition is observed at 100 nM, with complete inhibition achieved at 300 nM, confirming retained activity against this resistance mutant.

The following diagram illustrates the complete experimental workflow for evaluating this compound activity:

G Experimental Workflow for this compound Activity Assessment cluster_1 Endpoint Analysis Options Compound This compound Preparation Stock solution in DMSO Serial dilution in medium CellSeed Cell Seeding Ba/F3 models expressing WT or mutant FGFRs Compound->CellSeed Treatment Compound Treatment 72-hour incubation Dose-response design CellSeed->Treatment Prolif Proliferation Assay MTS viability measurement EC50 determination Treatment->Prolif Phospho Phosphorylation Assay Western blot with phospho-specific antibodies Target engagement validation Treatment->Phospho DataAnalysis Data Analysis Dose-response curves Potency calculations Prolif->DataAnalysis Phospho->DataAnalysis

Figure 2: Comprehensive Experimental Workflow for Evaluating this compound Activity. The diagram outlines the key steps in assessing this compound potency, ranging from compound preparation and cell seeding to endpoint analyses measuring either cellular proliferation or target phosphorylation, culminating in comprehensive data analysis.

Research Applications and Future Directions

The comprehensive profiling of this compound supports several significant research applications and provides direction for future investigations:

  • Overcoming Clinical Resistance: this compound represents a valuable chemical tool for addressing gatekeeper mutation-mediated resistance to first-generation FGFR inhibitors in clinical development. Its demonstrated activity against multiple FGFR gatekeeper mutants (V564M in FGFR2, V555M in FGFR3, V550L in FGFR4) suggests its potential utility as a template for next-generation therapeutic agents [5] [4].

  • Dual FGFR/EGFR Targeting Strategy: The unique ability of this compound to covalently inhibit both FGFR and EGFR kinases through targeting of distinct cysteine residues enables investigation of vertical pathway inhibition and potential applications in tumors with co-activation of both receptor families. This dual targeting capability may be particularly relevant in cancers where compensatory pathway activation contributes to resistance mechanisms [4].

  • Chemical Biology Probe: this compound serves as an excellent chemical probe for studying FGFR-dependent cellular phenomena, including investigations of FGFR signaling dynamics, substrate phosphorylation networks, and functional validation of FGFR-driven oncogenic states. The covalent nature of this compound enables pull-down experiments and target engagement studies using biotin-derivatized analogues [3].

  • Foundation for Future Drug Development: The structural insights gained from this compound's unique DFG-out binding mode provide valuable guidance for structure-based drug design efforts aimed at developing clinical candidates with optimized pharmaceutical properties, including enhanced selectivity, improved pharmacokinetic profiles, and reduced off-target effects [4].

Conclusion

This compound represents a significant advancement in the field of FGFR-targeted therapeutics, addressing the critical clinical challenge of gatekeeper mutation-mediated resistance through its innovative covalent binding mechanism. The comprehensive activity data presented in this application note demonstrate this compound's potent inhibition of both wild-type and gatekeeper mutant forms of all four FGFR family members, along with its unique capacity for dual FGFR/EGFR targeting. The detailed experimental protocols provide researchers with robust methodologies for evaluating this compound activity in relevant cellular models, enabling further investigation of this promising compound class. As research progresses, this compound and its derivatives hold significant potential for clinical translation in overcoming resistance to first-generation FGFR inhibitors, ultimately offering renewed hope for patients with FGFR-driven malignancies.

References

overcoming FGFR gatekeeper mutation resistance with FIIN-3

Author: Smolecule Technical Support Team. Date: February 2026

Understanding FIIN-3 and Gatekeeper Mutations

Q: What are FGFR gatekeeper mutations and why do they cause resistance? Gatekeeper mutations are specific amino acid changes in the kinase domain of FGFRs that confer resistance to first-generation ATP-competitive tyrosine kinase inhibitors (TKIs) like BGJ398 and AZD4547 [1]. These residues control access to a hydrophobic region in the ATP-binding pocket. When mutated, they can cause steric clashes with the inhibitor or increase the kinase's affinity for ATP, making the drugs less effective [1]. Common gatekeeper mutations include V561M in FGFR1, V555M in FGFR3, V564F in FGFR2, and V550L/M in FGFR4 [2] [1].

Q: How does this compound overcome this resistance? this compound is a covalent, irreversible inhibitor designed to circumvent gatekeeper mutations through two key mechanisms [2]:

  • Covalent Binding: It forms a permanent, covalent bond with a cysteine residue in the ATP-binding pocket, which is not directly affected by the gatekeeper mutation.
  • Conformational Flexibility: The reactive acrylamide substituent of this compound is conformationally flexible, allowing it to adapt to the structural changes induced by the gatekeeper mutation without losing effective binding [2].

This compound Experimental Data and Resistance Profile

The table below summarizes quantitative data on FGFR gatekeeper mutations and this compound's inhibitory profile.

FGFR Isoform Gatekeeper Mutation Resistant to 1st-gen TKIs This compound Activity Structural Mechanism
FGFR1 [1] V561M AZD4547, PD173074 [1] Overcomes [2] Covalent binding, conformational flexibility [2]
FGFR2 [1] V564F BGJ398, Debio1347 [1] Overcomes [2] Covalent binding, conformational flexibility [2]
FGFR3 [1] V555M AZD4547, PD173074 [1] Overcomes [2] Covalent binding, conformational flexibility [2]
FGFR4 [2] V550L Fisogatinib (BLU-554) [1] Overcomes [2] Binds DFG-out conformation; covalent bond with C552 [2]

Representative Experimental Protocol: Assessing this compound Efficacy

This protocol outlines a cell-based assay to test this compound against gatekeeper mutant FGFRs [2].

Objective: To determine the potency of this compound in inhibiting the proliferation of Ba/F3 cells engineered to depend on a specific gatekeeper mutant FGFR for survival.

Materials:

  • Ba/F3 cell lines expressing wild-type or gatekeeper mutant FGFRs (e.g., FGFR1 V561M, FGFR2 V564F, FGFR3 V555M, FGFR4 V550L).
  • This compound (dissolved in DMSO as a stock solution).
  • First-generation FGFR-TKIs (e.g., BGJ398, AZD4547) for comparison.
  • Cell culture reagents and 96-well cell culture plates.

Method:

  • Cell Seeding: Seed Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well.
  • Compound Treatment: Treat cells with a serial dilution of this compound or a control TKI. Include a DMSO-only vehicle control.
  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
  • Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the DMSO control for each concentration.
    • Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Expected Outcome: this compound is expected to show low nanomolar IC₅₀ values against all tested gatekeeper mutants, while first-generation TKIs will show significantly reduced potency [2].

FGFR Signaling and this compound Mechanism

The diagram below illustrates the FGF/FGFR signaling pathway and the points of inhibition by this compound.

G FGF FGF Ligand FGFR FGFR (Wild-Type) FGF->FGFR Binds FGFRmut FGHR (Gatekeeper Mutant) FGF->FGFRmut Binds Dimerization Receptor Dimerization FGFR->Dimerization FGFRmut->Dimerization Resistance Resistance to 1st-gen TKIs FGFRmut->Resistance Causes Transphosphorylation Transphosphorylation Dimerization->Transphosphorylation DownstreamSignaling Downstream Signaling (MAPK, PI3K/AKT, PLCγ, STAT) Transphosphorylation->DownstreamSignaling CellularResponse Cellular Response (Proliferation, Survival) DownstreamSignaling->CellularResponse TKI 1st-gen TKI (e.g., BGJ398, AZD4547) TKI->Resistance Ineffective FIIN3 This compound FIIN3->FGFRmut Covalent Binding Overcomes Resistance

FGFR Signaling and this compound Inhibition: This diagram shows the core FGF/FGFR signaling pathway leading to cellular responses. The pathway remains functional even with a gatekeeper mutant FGFR, which simultaneously causes resistance to first-generation TKIs. This compound overcomes this by covalently binding to the mutant receptor [2] [1] [3].

Key Takeaways for Researchers

  • This compound's primary advantage is its irreversible, covalent mechanism and flexible structure, allowing it to bypass steric hindrance caused by gatekeeper mutations [2].
  • Combination therapy may be needed for complex resistance involving alternative pathway activation [1].
  • Structural data (PDB: 4R6V) is available to guide the design of your own experiments and for modeling studies [2].

References

FIIN-3 potency against EGFR L858R T790M double mutant

Author: Smolecule Technical Support Team. Date: February 2026

Potency of FIIN-3 Against EGFR Mutants

The following table summarizes the anti-proliferative activity (measured as EC₅₀) of this compound from available research data. Please note that data for some specific cell lines is not available in the search results.

Cell Model / Kinase Mutation / Type Potency (EC₅₀ or IC₅₀) Notes
Ba/F3 Cells [1] EGFR L858R 17 nM Anti-proliferative activity
Ba/F3 Cells [1] EGFR L858R/T790M 231 nM Anti-proliferative activity
Ba/F3 Cells [1] EGFR vIII (WT kinase domain) 135 nM Anti-proliferative activity
Kinase Activity [1] Wild-Type EGFR 43 nM (IC₅₀) Direct kinase inhibition

Mechanism of Action: A Dual-Targeting Inhibitor

This compound is characterized as an irreversible inhibitor [1]. Its most distinctive feature is the ability to covalently inhibit both FGFR and EGFR kinases by targeting distinct cysteine residues within their ATP-binding pockets [2].

  • Structural Flexibility: The conformational flexibility of its acrylamide substituent allows it to adapt and form covalent bonds with different cysteine residues present in FGFRs and EGFR [2].
  • Overcoming Resistance: This mechanism is particularly relevant for overcoming gatekeeper mutations (like V564M in FGFR2) that often confer resistance to first-generation inhibitors [2]. Crystal structures of this compound bound to FGFR4 V550L and EGFR L858R have illustrated this structural basis for dual targeting [2].

The diagram below illustrates this unique covalent binding mechanism.

G FIIN3 This compound Molecule Binds to ATP pocket Binds to ATP pocket FIIN3->Binds to ATP pocket 1. Binds Kinase1 FGFR Kinase Cys1 Cys A Kinase1->Cys1  Contains 2. Covalent Bond\nwith Cys A 2. Covalent Bond with Cys A Cys1->2. Covalent Bond\nwith Cys A 2. Forms Bond Kinase2 EGFR Kinase (e.g., L858R) Cys2 Cys B Kinase2->Cys2  Contains 2. Covalent Bond\nwith Cys B 2. Covalent Bond with Cys B Cys2->2. Covalent Bond\nwith Cys B 2. Forms Bond Complex1 FGFR:this compound Covalent Complex Irreversible\nInhibition Irreversible Inhibition Complex1->Irreversible\nInhibition  Results in Complex2 EGFR:this compound Covalent Complex Complex2->Irreversible\nInhibition  Results in Binds to ATP pocket->Kinase1 Binds to ATP pocket->Kinase2 2. Covalent Bond\nwith Cys A->Complex1 2. Covalent Bond\nwith Cys B->Complex2

Key Experimental Protocols

The search results provide insights into the standard methodologies used to generate the data on this compound.

1. Cell-Based Anti-Proliferative Assay [1] This protocol is used to determine the EC₅₀ values, which indicate the concentration of a compound required to reduce cell proliferation by half.

G Step1 1. Plate engineered Ba/F3 cells (harboring specific EGFR mutation) Step2 2. Treat with this compound (Gradient concentrations for 72 hrs) Step1->Step2 Step3 3. Add MTS reagent (Incubate for several hours) Step2->Step3 Step4 4. Measure absorbance at 490nm (Formazan product correlates to viable cells) Step3->Step4 Step5 5. Calculate EC₅₀ (Concentration for 50% growth inhibition) Step4->Step5

2. Immunoblotting (Western Blot) Analysis [2] This method confirms the direct inhibition of the target kinase and its downstream signaling pathway by this compound.

  • Cell Treatment: Cells are treated with this compound for a set period (e.g., 2 hours) [3].
  • Cell Lysis: Proteins are extracted from the cells using a lysis buffer.
  • Gel Electrophoresis: Proteins are separated by size using SDS-PAGE.
  • Membrane Transfer: Proteins are transferred to a PVDF membrane.
  • Antibody Probing: The membrane is incubated with specific primary antibodies (e.g., anti-EGFR, anti-pEGFR, anti-pAKT, anti-pERK) and then HRP-conjugated secondary antibodies [3].
  • Detection: Signal is developed using chemiluminescence to visualize the levels of total and phosphorylated proteins, demonstrating the inhibitory effect of this compound.

Frequently Asked Questions

Is this compound selective for mutant EGFR over wild-type EGFR? The data indicates that this compound is more potent against the EGFR L858R mutant (EC₅₀ 17 nM) than against wild-type EGFR (EC₅₀ 43 nM) [1]. However, this level of selectivity is not as high as that seen with third-generation mutant-specific inhibitors like osimertinib. Its primary design and highest potency are for FGFR kinases [1] [2].

Can this compound overcome the T790M resistance mutation? Yes, but with moderate potency. This compound shows anti-proliferative activity against Ba/F3 cells harboring the L858R/T790M double mutation with an EC₅₀ of 231 nM [1]. This demonstrates its potential to target this resistant mutant, albeit less effectively than the single L858R mutant.

References

Src Family Kinases (SFKs): Core Concepts for Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding SFK structure and regulation is crucial for designing experiments and interpreting results involving their inhibitors.

  • Key Members and Expression: The SFK family includes Src, Fyn, Yes, Lyn, Lck, Hck, Blk, Fgr, Yrk, and Frk [1] [2]. Src, Fyn, and Yes are widely expressed and most frequently implicated in tumorigenesis [1].
  • Domain Structure: SFKs share a common structure that regulates their activity [2]:
    • SH4 domain: N-terminal domain for membrane anchoring.
    • SH3 domain: Binds proline-rich sequences.
    • SH2 domain: Binds phosphotyrosine residues.
    • Kinase domain (SH1): Contains the catalytic activity.
  • Regulation Mechanism: SFK activity is primarily regulated by phosphorylation at two key tyrosine residues [1] [2]. Phosphorylation of Tyr530 (in human Src) by kinases like Csk leads to a "closed," inactive conformation. Dephosphorylation of Tyr530 and subsequent autophosphorylation of Tyr419 leads to an "open," fully active conformation. Many oncogenic processes disrupt this regulatory mechanism.

A Framework for Investigating Off-Target Effects

When a specific inhibitor's profile is unknown, a systematic experimental approach is required. The following workflow outlines key steps to characterize off-target effects.

Start Start: Suspected Off-Target Effects Step1 1. Profiling (Kinase Assays, Phosphoproteomics) Start->Step1 Step2 2. Validation (Biochemical Assays, BiFC, FRET) Step1->Step2 Step3 3. Phenotypic Confirmation (Functional Assays in Cells) Step2->Step3 Step4 4. Data Integration & Hypothesis Step3->Step4

Detailed Experimental Methodologies

1. Profiling: Identify Potential Off-Targets

  • In Vitro Kinase Assay Panels: Utilize broad-spectrum kinase assay services (e.g., Eurofins KinaseProfiler, Reaction Biology) to test FIIN-3 against a wide panel of purified human kinases. This quantitatively measures the compound's inhibition constant (Ki) or IC50 for each kinase.
  • Cellular Phosphoproteomics: Treat relevant cell lines with this compound and use mass spectrometry to analyze global changes in protein phosphorylation. This unbiased approach can reveal off-target pathways by identifying phosphorylated sites on proteins outside the primary target's known pathway [3].

2. Validation: Confirm Direct Interactions

  • Biochemical FRET/FP Assays: Develop assays using Förster Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP) to confirm direct binding between this compound and candidate off-target kinases. These are well-established for high-throughput screening of molecular interactions [4].
  • Bimolecular Fluorescence Complementation (BiFC): This assay can visualize protein-protein interactions in live cells [5]. It could be adapted to study if this compound disrupts or promotes specific kinase complexes. Note: BiFC requires careful controls as fragment reassembly can be slow and may create artificial tethering artifacts [6].

3. Phenotypic Confirmation: Determine Functional Impact

  • Cell Migration/Invasion Assays: Since SFKs promote migration and invasion [1], use assays like Boyden chamber or wound healing to test if this compound effects are consistent with SFK inhibition or suggest other off-target activities.
  • Analysis of Apoptosis & Cell Cycle: Use flow cytometry to determine if cell death or cycle arrest patterns match the expected phenotype of SFK inhibition or indicate involvement of other pathways.

Troubleshooting Common Experimental Challenges

The table below addresses common issues when working with kinase inhibitors, based on general principles of SFK biology.

Problem Phenotype Potential Off-Target Link & Investigation Tips
Unexpected Cytotoxicity Profile inhibition of Aurora kinases (regulate mitosis) or JAK2 (hematopoiesis). Check cell viability in non-target cell types [7].
Loss of Expected Efficacy Check ABCB1/MDR1 transporter expression. This compound could be a substrate, reducing intracellular concentration. Use a pump inhibitor like verapamil as a control [3].
Altered Glucose Metabolism Assess activity against Insulin Receptor (IR). Insulin signaling shares pathways with some SFKs; off-target inhibition can disrupt glucose uptake [7].
Increased Invasive Phenotype Paradoxical effect; investigate if this compound inhibits Frk, which can act as a tumor suppressor in some contexts [1] [2].

Key Experimental Considerations and Controls

  • Use Multiple Inhibitors: Always compare results with other established SFK inhibitors (e.g., dasatinib, saracatinib) to distinguish class-specific effects from this compound's unique profile [1].
  • Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down your target kinase (e.g., Src). If this compound's phenotype does not match the genetic knockdown, it strongly indicates off-target activity.
  • Cellular Context Matters: SFK function can be tissue-specific [1]. Always validate findings in your specific experimental model.

References

optimizing FIIN-3 concentration for gatekeeper mutant studies

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-3 Potency Data

The table below summarizes the core inhibitory profile of this compound for easy reference.

Target Enzyme IC₅₀ (nM) [1] [2] Cellular EC₅₀ (nM) in Ba/F3 cells [1]
FGFR1 13.1 1 (WT)
FGFR2 21 1 (WT)
FGFR3 31.4 1 (WT)
FGFR4 35.3 1 (WT)
FGFR2 V564M (Gatekeeper Mutant) Information missing 64 [1]
EGFR Information missing 43 (WT); 17 (L858R); 231 (L858R/T790M) [1]

Experimental Workflow for Concentration Optimization

The following diagram outlines a systematic approach to determine the optimal concentration of this compound for your specific experimental conditions, particularly when dealing with gatekeeper mutants.

G Start Start: Determine Optimal this compound Concentration Step1 1. Establish WT FGFR Baseline EC₅₀ • Use Ba/F3 proliferation assay (72 hrs) • Expected EC₅₀: ~1 nM Start->Step1 Step2 2. Test Against Target Gatekeeper Mutant • e.g., FGFR2 V564M • Expected EC₅₀: ~64 nM Step1->Step2 Step3 3. Run Phosphorylation Assay • Confirm target engagement • p-FGFR2 (Y656/657) inhibition • Complete inhibition at 300 nM for V564M Step2->Step3 Step4 4. Consider Cross-Reactivity • Assess effect if EGFR signaling is relevant • EC₅₀ for EGFR is 43 nM Step3->Step4 Decision Concentration Guidance: • For WT FGFRs: Start at 10-100 nM • For V564M Mutant: Start at 100-1000 nM • For full p-FGFR inhibition: Use 300-1000 nM Step4->Decision

Frequently Asked Questions

Q1: Why is a much higher concentration of this compound needed for the FGFR2 V564M gatekeeper mutant compared to wild-type FGFR? A1: The V564M mutation replaces a valine with a larger methionine residue in the ATP-binding pocket. This causes steric hindrance, physically reducing the binding space and efficiency for many small-molecule inhibitors like this compound. Consequently, a higher drug concentration is required to achieve sufficient target engagement and inhibition [1] [3].

Q2: How do I confirm that this compound is effectively engaging and inhibiting the FGFR2 V564M mutant in my cellular model? A2: The most direct method is a phosphorylation (autophosphorylation) assay. In WT FGFR2 cells, this compound completely inhibits autophosphorylation at Tyr656/657 at concentrations as low as 3 nM. For FGFR2 V564M mutant cells, you should see partial inhibition at 100 nM and, critically, complete inhibition at 300 nM. This provides functional confirmation of target engagement despite the gatekeeper mutation [1].

Q3: My experiments involve EGFR-driven models. Should I be concerned about this compound's off-target effects? A3: Yes, this is an important consideration. This compound also strongly inhibits wild-type EGFR (EC₅₀ = 43 nM) and is even more potent against the oncogenic EGFR L858R mutant (EC₅₀ = 17 nM). While this cross-reactivity can be a confounder in some studies, it also makes this compound a useful tool for targeting specific EGFR mutants in addition to FGFRs. Always include controls to account for this activity [1].

Q4: What is the recommended solvent and procedure for preparing this compound stock solutions? A4: this compound has low solubility in water or ethanol. It is best dissolved in fresh, dry DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Always use freshly opened DMSO, as moisture absorption can significantly impact solubility and compound stability. Gently warming and using a sonicator can aid in dissolution [1] [2].

Key Technical Considerations

  • Mechanism of Action: this compound is an irreversible inhibitor. It forms a covalent bond with a conserved cysteine residue (Cys486 in FGFR1) in the ATP-binding pocket. This mechanism is key to its ability to overcome certain types of drug resistance, including some gatekeeper mutants [4].
  • Positive Control: When first using this compound, it is good practice to include a wild-type FGFR model as a positive control. You should observe potent inhibition at low nanomolar concentrations (EC₅₀ ~1 nM), which validates your experimental system [1].
  • Mutation Specificity: Be aware that resistance levels can vary between different gatekeeper mutants. While this compound shows good activity against V564M/F, always consult the literature for the specific mutant you are studying, as the required concentration may differ [1].

References

FIIN-3 co-solvents for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

FIIN Series & Formulation Context

The table below summarizes key information on irreversible FGFR inhibitors and formulation strategies from the search results.

Topic Relevant Agents Key Information from Search Results

| Irreversible FGFR Inhibitors | FIIN-1, FIIN-2, FIIN-3, Futibatinib [1] [2] [3] | • Mechanism: Form covalent bond with P-loop cysteine (e.g., Cys486 in FGFR1, Cys491 in FGFR2) [1] [2]. • Advantage: Durable target inhibition, potential to overcome resistance [1] [2]. | | General Formulation Strategies | N/A (Model systems: Quinine, Breviscapine) [4] [5] | • Self-Emulsifying Drug Delivery Systems (SEDDS): Use surfactants/cosolvents (e.g., Cremophor EL, ethanol, DMSO) to form nanoemulsions, improving drug solubility and absorption [4]. • Co-amorphous Systems: Combine drug with a co-former (e.g., Matrine) to create a stable amorphous solid with greatly enhanced solubility [5]. | | Cosolvent Performance Data | N/A (Model drug: Quinine) [4] | • SEDDS with cosolvents significantly reduce emulsification time and increase initial drug payload. Hydrophilic cosolvents (DMSO, ethanol) release quickly upon dilution, which can lead to drug precipitation [4]. |

Technical Support Guide: FAQs & Troubleshooting

Here are common questions and troubleshooting guides for formulating irreversible inhibitors like this compound, based on general principles.

Frequently Asked Questions
  • Q1: What is the key advantage of using an irreversible FGFR inhibitor like FIIN-2 or this compound?

    • A: Irreversible inhibitors form a permanent covalent bond with their target kinase. This leads to prolonged suppression of the FGFR signaling pathway, which is only reversed by new protein synthesis. This can result in more durable responses and may help overcome certain resistance mechanisms seen with reversible inhibitors [1] [2].
  • Q2: Why are lipid-based formulations like SEDDS considered for these inhibitors?

    • A: Most kinase inhibitors have poor water solubility. SEDDS are a well-established strategy to enhance oral bioavailability by presenting the drug in a pre-dissolved state within fine oil droplets, which are formed in the gut upon digestion. This helps maintain drug solubility throughout the absorption process [4].
  • Q3: What is a critical consideration when using hydrophilic cosolvents like DMSO or ethanol?

    • A: While they excellent for solubilizing drugs in the pre-concentrate, they can rapidly diffuse out of the oil droplets upon dilution in aqueous environments (like GI fluids). This sudden loss of solubilizing capacity can lead to drug precipitation, reducing the expected bioavailability benefit. The formulation must be carefully optimized to prevent this [4].
Troubleshooting Common Issues
  • Problem: Low apparent solubility of this compound in pre-formulation studies.

    • Potential Cause: The solid form of the drug may be a stable, low-solubility crystalline state.
    • Suggested Action: Investigate alternative solid forms. As demonstrated with Breviscapine, forming a co-amorphous salt with a suitable co-former can increase aqueous solubility by several orders of magnitude [5].
  • Problem: Drug precipitation occurs after dispersion of a SEDDS formulation.

    • Potential Cause: Over-reliance on a hydrophilic cosolvent that rapidly releases upon aqueous dilution, as shown with quinine [4].
    • Suggested Action:
      • Re-balance the formulation: Reduce the percentage of hydrophilic cosolvent and increase the ratio of oils and surfactants that provide better long-term drug solubilization.
      • Consider a different cosolvent: Test a less hydrophilic option (like Benzyl Alcohol, which has a higher log P) that may release more slowly [4].
      • Add a precipitation inhibitor: Incorporate polymers like HPMC or PVP into the formulation to slow down crystal growth if precipitation begins.

Formulation Strategy & Experimental Workflow

For developing a formulation for a challenging compound like this compound, a structured approach is beneficial. The following diagram outlines a potential workflow, integrating the strategies discussed.

start Start: Poorly Soluble This compound API strat1 Strategy 1: Lipid-Based (SEDDS) start->strat1 strat2 Strategy 2: Co-amorphous System start->strat2 step1a Excipient Screening: Oils, Surfactants, Cosolvents strat1->step1a step2a Co-former Screening (e.g., Matrine-like bases) strat2->step2a step1b Pseudoternary Phase Diagrams step1a->step1b step1c Assess Emulsification Time, Droplet Size, Stability step1b->step1c eval In Vitro Evaluation step1c->eval step2b Prepare via Solvent Evaporation step2a->step2b step2c Solid-State Characterization: PXRD, DSC, FTIR step2b->step2c step2c->eval challenge1 Challenge: Drug Precipitation eval->challenge1 challenge2 Challenge: Physical Instability eval->challenge2 solve1 Optimize Lipid/Surfactant Ratio, Add Polymers challenge1->solve1 solve2 Refine Co-former Ratio, Improve Packaging challenge2->solve2 solve1->eval Re-test solve2->eval Re-test

Research and Protocol Gaps

The provided search results highlight specific areas where detailed protocols are unavailable:

  • No direct this compound data: The search confirmed this compound as an irreversible FGFR1-4 inhibitor [2], but no specific co-solvent, SEDDS formulation, or in vivo dosing protocol was detailed.
  • Available model protocols: You can adapt general SEDDS development methods [4] and co-amorphous salt preparation techniques [5] for this compound. The experimental details in these papers (e.g., use of vortex mixers, heat guns, rotary evaporators, and characterization via Zetasizer, DSC, and PXRD) provide an excellent methodological starting point.

References

FIIN-3 vs BGJ398 vs AZD4547 gatekeeper mutant potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency Against FGFR Gatekeeper Mutants

The following table synthesizes the available quantitative data on the inhibitors' activity. Key differentiators are highlighted.

Inhibitor Target Profile Primary Mechanism Potency vs. Wild-Type FGFRs (EC₅₀ or IC₅₀) Potency vs. FGFR Gatekeeper Mutants Key Supporting Evidence
FIIN-3 Pan-FGFR, EGFR [1] [2] Covalent (irreversible) binding to a P-loop cysteine [1] IC₅₀: 13.1 - 35.3 nM (FGFR1-4) [2] EC₅₀: 64 nM (FGFR2 V564M) [1] [2] Overcomes resistance in Ba/F3 cell proliferation models [1]
BGJ398 Selective for FGFR1-3 [3] Reversible ATP-competitive inhibitor [3] Clinically active in FGFR3-altered urothelial carcinoma (25.4% response rate) [3] Resistant (Gatekeeper mutation confers strong resistance) [1] Preclinical studies show gatekeeper mutations confer resistance [1]
AZD4547 Selective for FGFR1-3 [4] Reversible ATP-competitive inhibitor [4] IC₅₀: Low nanomolar (exact values vary by assay) Resistant (Gatekeeper mutation confers strong resistance) [4] [5] Cellular resistance observed despite maintained in vitro binding affinity [4]

Mechanisms of Action and Resistance

The fundamental difference in how these inhibitors bind to the FGFR kinase domain dictates their ability to overcome gatekeeper mutations.

  • This compound (Covalent Inhibitor): this compound is designed to form a permanent, covalent bond with a specific cysteine residue located in the P-loop of the FGFR ATP-binding pocket [1]. This binding mode allows it to maintain potency even when the gatekeeper residue mutates, as the covalent bond stabilizes the inhibitor complex. Furthermore, its flexible chemical structure enables it to also target EGFR by covalently binding to a different cysteine residue, showcasing a unique ability to target two distinct kinases [1].
  • BGJ398 & AZD4547 (Reversible Inhibitors): These inhibitors bind reversibly to the ATP-binding pocket. The gatekeeper residue controls access to a hydrophobic region behind the ATP pocket. Mutations like FGFR1 V561M and FGFR2 V564M replace a valine with a larger methionine, which sterically hinders the binding of these inhibitors, drastically reducing their efficacy [1] [4]. Research on AZD4547 suggests that resistance may also be driven by increased activation of downstream signaling pathways, such as STAT3, in cells expressing the gatekeeper mutant [4].

Key Experimental Protocols Cited

  • Cell-Based Proliferation Assays (e.g., for EC₅₀)

    • Purpose: To measure the inhibitor's potency in inhibiting the growth of cancer cells dependent on FGFR signaling.
    • Methodology: Mouse Ba/F3 cells are engineered to depend on a specific FGFR (wild-type or gatekeeper mutant) for survival. Cells are treated with a concentration gradient of the inhibitor for 72 hours. Cell viability is then measured using assays like MTS. The EC₅₀ (concentration that inhibits 50% of cell proliferation) is calculated from the dose-response curve [1] [2].
  • In Vitro Kinase Activity Assays (e.g., for IC₅₀)

    • Purpose: To directly measure the inhibitor's potency in blocking the kinase activity of purified FGFR proteins.
    • Methodology: The recombinant kinase domain of FGFR is incubated with ATP and a substrate. Inhibitor effects are measured by detecting remaining ATP (using assays like ADP-Glo) or the phosphorylated substrate. The IC₅₀ (concentration that inhibits 50% of kinase activity) is determined [6].
  • Analysis of Pathway Inhibition

    • Purpose: To confirm that the inhibitor effectively blocks FGFR signaling within cells.
    • Methodology: Cells treated with the inhibitor are lysed, and proteins are separated by gel electrophoresis. Western blotting with specific antibodies is used to detect levels of phosphorylated FGFR (e.g., at Tyr653/654) and key downstream proteins (e.g., p-ERK, p-STAT3), confirming on-target pathway suppression [1] [4].

Visualizing the Mechanism of Gatekeeper Mutations

The following diagram illustrates how gatekeeper mutations cause resistance to reversible inhibitors and how covalent inhibitors like this compound overcome it.

G cluster_normal A. Wild-Type FGFR (No Mutation) cluster_mutant_reversible B. Gatekeeper Mutant FGFR & Reversible Inhibitor cluster_mutant_covalent C. Gatekeeper Mutant FGFR & Covalent Inhibitor WT_Receptor FGFR WT_Binding Inhibitor Binds Effectively WT_Receptor->WT_Binding WT_Inhibitor Reversible Inhibitor (BGJ398, AZD4547) WT_Inhibitor->WT_Binding Mut_Receptor FGFR (Gatekeeper Mutation) Mut_Bulge Larger Side Chain (Steric Hindrance) Mut_Receptor->Mut_Bulge Mut_Inhibitor Reversible Inhibitor (BGJ398, AZD4547) Mut_Resistance Binding Blocked RESISTANCE Mut_Inhibitor->Mut_Resistance Mut_Bulge->Mut_Resistance Cov_Receptor FGFR (Gatekeeper Mutation) Cov_Bulge Larger Side Chain Cov_Receptor->Cov_Bulge Cov_Bond Covalent Bond to P-loop Cysteine Cov_Receptor->Cov_Bond Cov_Inhibitor Covalent Inhibitor (this compound) Cov_Inhibitor->Cov_Bond Cov_Overcome Binding Maintained POTENCY RETAINED Cov_Bond->Cov_Overcome

Research Implications and Future Directions

The data indicates that this compound represents a "next-generation" strategy to combat a common drug resistance mechanism. However, its broader target profile (including EGFR) may lead to a different toxicity spectrum compared to the more selective BGJ398 and AZD4547 [1] [3]. The clinical success of BGJ398 in tumors with wild-type FGFR3 demonstrates that first-generation inhibitors remain valuable in specific, non-mutated contexts [3].

Future drug development is focusing on creating increasingly selective covalent inhibitors to minimize off-target effects, as well as combination therapies that target both FGFR and resistance pathway proteins like STAT3 [4] [6].

References

FIIN-3 vs TAS-120 vs PRN1371 selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile

The table below summarizes the key experimental data for the inhibitors, highlighting their potency against FGFR family members and off-target kinases.

Table 1: Inhibitor Potency and Selectivity Data [1] [2]

Inhibitor FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM) SRC IC₅₀ (nM) YES IC₅₀ (nM)
TAS-120 (Futibatinib) 1.8 1.4 1.6 3.7 1673 1626
PRN1371 0.6 1.3 4.1 19.3 Negligible Negligible
FIIN-2 3.1 4.3 27.0 45.3 330 365
FIIN-3 13.1 21.0 31.4 35.3 Information missing Information missing

Detailed Selectivity Analysis

  • Covalent Binding and SRC Family Kinase (SFK) Inhibition: A critical differentiator in their selectivity is the off-target inhibition of SFKs. Mass spectrometry and kinase activity assays show that both FIIN-2 and TAS-120 form covalent adducts with and inhibit SRC and YES (kinases that share a homologous p-loop cysteine with FGFRs). In contrast, PRN1371 shows no detectable covalent binding or inhibition of these off-targets [1].
  • Activity Against Gatekeeper Mutations: These inhibitors also display varying abilities to overcome acquired resistance from gatekeeper mutations in FGFRs [1]:
    • FGFR1(V561M): All three inhibitors showed reduced potency (~30-fold). PRN1371 was the most effective in this context (IC₅₀: 84 nM).
    • FGFR2(V564F): TAS-120 was most effective (IC₅₀: 52 nM), while PRN1371 showed only weak inhibition.
    • FGFR3(V555M): FIIN-2 was most effective (IC₅₀: 97 nM), while PRN1371 potency was significantly reduced (IC₅₀: 583 nM).
    • FGFR4(V550L): TAS-120 was most effective (IC₅₀: 90 nM), while PRN1371 showed little effect.

Experimental Protocols for Key Data

The primary data on selectivity and covalent binding comes from a 2022 study that used the following methodologies [1]:

  • Mass Spectrometry for Covalent Adduct Formation: FGFR1 or SRC proteins were incubated with a molar excess of each inhibitor. The reaction was then analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect shifts in protein molecular weight, indicating the formation of a covalent bond.
  • Kinase Assay for Inhibitory Potency (IC₅₀): The inhibitory activities against purified FGFR and SRC family kinases were measured using a homogenous time-resolved fluorescence (HTRF) kinase assay. Serial dilutions of each inhibitor were tested to determine the concentration that caused 50% inhibition of kinase activity (IC₅₀).
  • X-ray Crystallography for Structural Insights: The high-resolution co-crystal structures of SRC/FIIN-2, SRC/TAS-120, and FGFR4/PRN1371 were determined. This revealed the precise atomic-level interactions, including the covalent bond with the p-loop cysteine and hydrogen bonding networks, explaining the differences in potency and selectivity.

FGFR Inhibitor Selectivity and Resistance Pathway

The diagram below illustrates the key selectivity and resistance mechanisms discussed.

architecture cluster_resistance Resistance Mechanism Inhibitor Covalent Pan-FGFR Inhibitor (TAS-120, FIIN-2, PRN1371) FGFRs FGFR1, FGFR2, FGFR3, FGFR4 Inhibitor->FGFRs High Potency SFKs SRC, YES Inhibitor->SFKs Varies by Inhibitor GatekeeperMut Gatekeeper Mutation (e.g., V561M in FGFR1) GatekeeperMut->Inhibitor Reduces Potency

Key Takeaways for Researchers

  • For High FGFR Specificity: PRN1371 demonstrates a superior profile due to its minimal off-target activity against SRC and YES kinases [1].
  • For Overcoming Specific Gatekeeper Mutations: The choice between TAS-120 and FIIN-2 may depend on the specific FGFR mutation driving resistance, as their efficacy varies across different mutants [1].
  • Structural Guidance for Design: The available co-crystal structures provide a valuable resource for designing next-generation inhibitors with optimized selectivity and ability to circumvent resistance [1].

References

FIIN-3 Inhibitory Profile (IC50 Values)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the potency of FIIN-3 against the wild-type FGFR family, based on biochemical assays [1] [2]:

FGFR Isoform IC50 (nM)
FGFR1 13.1
FGFR2 21
FGFR3 31.4
FGFR4 35.3

In cellular proliferation assays using Ba/F3 cells engineered to depend on specific FGFRs, this compound demonstrated potent activity, with EC50 values in the range of 1 to 41 nM against wild-type FGFRs and an EC50 of 64 nM against the FGFR2 V564M gatekeeper mutant [3] [2].

Comparative Analysis with Other FGFR Inhibitors

The table below places this compound's performance in context with other covalent pan-FGFR inhibitors, highlighting its key advantage in overcoming resistance [4]:

Inhibitor Core Scaffold Key Feature Potency vs. FGFR1-3 (IC50) Potency vs. FGFR4 (IC50) Activity on FGFR Gatekeeper Mutants
This compound Pyrimidyl urea Dual FGFR/EGFR targeting 1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2 V564F)
FIIN-2 Pyrimido[4,5-d]pyrimidinone DFG-out binding mode 1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2 V564F)
TAS-120 - Clinical candidate 1.6 - 7.8 nM 12 - 31 nM Yes (e.g., FGFR2 V564F)
PRN1371 - Clinical candidate 1.6 - 7.8 nM 12 - 31 nM Weak / None

This compound maintains lower nanomolar potency against gatekeeper mutants, while first-generation inhibitors like BGJ398 and AZD4547 lose effectiveness against these mutations [3].

Unique Mechanism of Action

This compound's distinctive capability stems from its dual-warhead covalent inhibition and flexible structure:

  • Overcoming Gatekeeper Mutations: The pyrimidyl urea core's rotatory flexibility allows the dichlorodimethoxyphenyl group to accommodate the larger methionine gatekeeper residue, enabling inhibition of resistant mutants [3].
  • Dual FGFR/EGFR Targeting: The conformational flexibility of its acrylamide group enables this compound to form covalent bonds with Cys488 in FGFRs and Cys797 in EGFR, providing broad activity spectrum [3].

Below is a flow diagram illustrating the FGF/FGFR signaling pathway and this compound's mechanism of action at the cellular level.

G FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization FGFR->Dimerization Activates DownstreamPathways Downstream Pathways (MAPK, PI3K-AKT, STAT) Dimerization->DownstreamPathways Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) DownstreamPathways->CellularResponse FIIN3 FIIN3 FIIN3->FGFR Covalently Binds Inhibits ATP-binding site

Key Experimental Protocols

To help you validate or contextualize these findings, here are methodologies commonly used to generate the data:

  • Biochemical Kinase Assay (IC50 Determination): Recombinant FGFR kinase domains are incubated with this compound across a concentration gradient in ATP-containing buffer. Kinase activity is measured using ADP-Glo or similar luminescence assay, and data is fit to a sigmoidal dose-response curve to calculate IC50 [4].
  • Cell Proliferation Assay (EC50 Determination): Ba/F3 cells transformed with Tel-FGFR fusions (wild-type or mutant) are treated with this compound. Cell viability is measured after 48-72 hours using MTT or AlamarBlue, and EC50 is determined from dose-response curves [3] [2].
  • Western Blot Analysis (Target Engagement): Cells are treated with this compound, lysed, and proteins separated by SDS-PAGE. Membranes are probed with antibodies against phosphorylated FGFR and downstream proteins to confirm pathway inhibition [2].

Key Takeaways for Researchers

  • Primary Application: this compound is most valuable in studying and overcoming resistance to first-generation FGFR inhibitors, particularly those caused by gatekeeper mutations.
  • Strategic Consideration: Its dual FGFR and EGFR inhibition is a unique research tool but may complicate experiments where exclusive FGFR targeting is required.
  • Comparative Choice: For highly selective pan-FGFR inhibition without SFK family off-target effects, PRN1371 may be preferable; for robust activity against gatekeeper mutants, This compound and FIIN-2 are strong candidates [4].

References

FIIN-3 EC50 wild-type vs mutant FGFR

Author: Smolecule Technical Support Team. Date: February 2026

Related FGFR Inhibitor Data

The table below summarizes the available experimental data for FIIN-1, a closely related irreversible FGFR inhibitor, which may serve as a useful reference.

Compound FGFR Type / Cell Line EC50 Value Key Characteristics
FIIN-1 Tel-FGFR1 transformed Ba/F3 cells 14 nM [1] First potent, selective irreversible inhibitor; covalent bond with Cys486 in P-loop [1].
FIIN-1 Tel-FGFR3 transformed Ba/F3 cells 10 nM [1] Similar potency against FGFR3 [1].
FRIN-1 (reversible control) Tel-FGFR1 transformed Ba/F3 cells 340 nM [1] 24-fold less potent than FIIN-1, highlighting importance of covalent binding [1].

Experimental Protocol Context

The key experiments cited for FIIN-1 used the following methodology, which is typical for assessing FGFR inhibitor efficacy [1]:

  • Cell-Based Assay: The half-maximal inhibitory concentration (EC50) was determined using a cell proliferation assay.
  • Cell Model: The experiments were performed on Ba/F3 cells (a murine pro-B lymphocyte cell line) transformed to be dependent on FGFR signaling through expression of Tel-FGFR fusion genes.
  • Comparative Design: The potency of the irreversible inhibitor (FIIN-1) was directly compared to a reversible analog (FRIN-1) to validate the mechanism of action.

FGFR Signaling and Inhibition Pathway

The following diagram illustrates the general FGFR signaling pathway and the mechanism of covalent inhibitors like FIIN-1, which provides context for the research.

fgfr_pathway FGFR Signaling and Inhibition Pathway cluster_inhibition Inhibition by FIIN-1 FGF_Ligand FGF_Ligand FGFR_Receptor FGFR_Receptor FGF_Ligand->FGFR_Receptor Binds Dimerization Receptor Dimerization FGFR_Receptor->Dimerization Downstream_Pathways Downstream Pathways (MAPK, PI3K/AKT) Dimerization->Downstream_Pathways Activates Cell_Response Cell Proliferation & Survival Downstream_Pathways->Cell_Response FIIN_1 FIIN-1 Covalent Inhibitor Covalent_Bond Covalent Bond with Cys486 FIIN_1->Covalent_Bond Forms Covalent_Bond->FGFR_Receptor Blocks

References

FIIN-3 Western blot validation p-FRS2 p-FGFR p-AKT p-ERK

Author: Smolecule Technical Support Team. Date: February 2026

FIIN-2 Experimental Data and Performance

The table below summarizes key experimental findings for FIIN-2, an irreversible FGFR1-4 inhibitor, from recent studies:

Cell Line / Model Targets Measured Key Findings on Signaling Inhibition Biological Effect
HCC01-0909 (HCC PDX cells) [1] p-FRS2α, p-ERK1/2 Pretreatment with 1.0 µM Infigratinib (FIIN-2) abolished FGF-stimulated phosphorylation of FRS2α and ERK1/2 [1]. Suppressed FGFR signaling pathway.
A549 & A549/DDP (Lung Adenocarcinoma) [2] p-FRS2α, p-ERK1/2 FIIN-2 treatment (concentration not specified in excerpt) inhibited phosphorylation of FRS2α and ERK1/2 [2]. Inhibited cell proliferation, colony formation, migration; induced apoptosis.
LNCaP, VCaP, CWR-R1 (Prostate Cancer) [3] p-FRS2α, p-ERK1/2 An FRS2α inhibitor (a different downstream blocker) decreased p-FRS2α and p-ERK1/2 in a concentration-dependent manner [3]. Reduced cancer cell proliferation and viability, especially in co-cultures.

Western Blot Validation Protocol

To achieve publication-quality quantitative western blots for phosphorylation targets like p-FRS2α and p-ERK, follow these key steps based on current best practices [4] [5]:

  • Sample Preparation

    • Use ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states [6].
    • Determine protein concentration using a compatible assay (e.g., BCA or Bradford) [6].
    • Denature samples in loading buffer with DTT at 95–100°C for 5–10 minutes [6].
  • Gel Electrophoresis and Transfer

    • Load 10–40 µg of total protein per well for cell lysates [6]. Avoid overloading to prevent signal saturation.
    • Use gradient gels (e.g., 4–12% Bis-Tris) for better separation across a wide molecular weight range [7].
    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system [8].
  • Antibody Incubation and Detection

    • Blocking: Incubate membrane with a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffers) for 30–60 minutes at room temperature [8].
    • Primary Antibody: Incubate with phospho-specific primary antibodies diluted in blocking buffer overnight at 4°C [8]. Optimal dilution must be determined empirically.
    • Secondary Antibody: Incubate with HRP-conjugated or fluorescently-labeled secondary antibodies for 1 hour at room temperature [8].
  • Quantitative Normalization (Crucial Step)

    • Total Protein Normalization (TPN) is now the gold standard over housekeeping proteins (HKPs) like GAPDH or β-actin, as HKP expression can vary [4] [5].
    • Use a fluorescent total protein stain (e.g., No-Stain Protein Labeling Reagent) on the membrane before immunodetection. This provides a linear quantification standard for each lane, ensuring accurate normalization [4] [5].

FGF Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the FGFR signaling pathway and the points where FIIN-2 and related inhibitors act.

G FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Activates p-FRS2 p-FRS2 FRS2->p-FRS2 Ras Ras/Grb2/SOS p-FRS2->Ras Activates PI3K PI3K p-FRS2->PI3K Activates FIIN-2/3\nInhibition FIIN-2/3 Inhibition FIIN-2/3\nInhibition->FGFR Blocks Kinase Activity FRS2αi\nInhibition FRS2αi Inhibition FRS2αi\nInhibition->p-FRS2 Blocks Phosphorylation ERK ERK1/2 Ras->ERK MAPK Pathway p-ERK p-ERK ERK->p-ERK AKT AKT PI3K->AKT PI3K/Akt Pathway p-AKT p-AKT AKT->p-AKT FIIN-2/3 Inhibition FIIN-2/3 Inhibition FRS2αi Inhibition FRS2αi Inhibition

This pathway shows that FGFR activation triggers phosphorylation of the adaptor protein FRS2α, which in turn activates two key downstream pathways: the MAPK pathway (leading to p-ERK) and the PI3K/Akt pathway (leading to p-AKT) [9] [3]. FIIN-2 and FIIN-3 act at the receptor level to inhibit kinase activity, while an alternative strategy uses an FRS2α inhibitor to block signal propagation directly [3].

Key Considerations for Your Research

  • FIIN-2 as a Close Analog: FIIN-2 and this compound are both covalent, irreversible pan-FGFR inhibitors with similar mechanisms [2]. Data for FIIN-2 is highly relevant for validating the functional effects of this inhibitor class.
  • Explore Combination Therapies: Research indicates that FGFR inhibitors can induce protective autophagy. Combining FIIN-2 with autophagy inhibitors (like chloroquine) significantly potentiated its cytotoxicity in lung adenocarcinoma models [2].
  • Validate in Complex Models: For physiologically relevant results, consider using 3D co-culture models that include cancer-associated fibroblasts (CAFs), as CAFs can exert a protective effect on cancer cells and alter drug efficacy [3].

References

FIIN-3 binding mode DFG-out conformation analysis

Author: Smolecule Technical Support Team. Date: February 2026

Structural Analysis of FIIN-3

This compound is a covalent kinase inhibitor noted for its unique ability to target two different kinase families: the Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) [1] [2].

  • Binding Conformation: The co-crystal structure of this compound bound to a mutant EGFR (L858R) has been determined (PDB ID: 4R5S). Analysis of this structure confirms that this compound stabilizes the kinase in the DFG-out conformation [1] [2]. In this state, the phenylalanine (Phe) of the DFG motif flips outward, creating a larger hydrophobic back pocket that the inhibitor occupies.
  • Covalent Binding Mechanism: this compound features an electrophilic acrylamide group designed to form a covalent bond with a cysteine residue in the kinase's ATP-binding pocket. Its unique property is a flexible acrylamide substituent that allows it to target different cysteine residues in FGFRs versus EGFR, which explains its pan-kinase activity against these two families [1] [2].
  • Key Molecular Interactions: As seen in the 4R5S structure and related FIIN-2/FGFR structures, the binding is stabilized by:
    • Hydrogen bonds with the kinase backbone in the hinge region.
    • Extensive van der Waals contacts within the ATP and back pockets.
    • The specific covalent bond with a catalytic cysteine [1] [2].

Comparative Inhibitor Data

The table below summarizes the available experimental data for this compound and related covalent FGFR inhibitors, highlighting their potencies and selectivity profiles.

Inhibitor Primary Target(s) DFG Conformation on Target Covalent Bond Cysteine Activity on FGFR Gatekeeper Mutants Off-target Activity (e.g., SRC)
This compound FGFR1-4, EGFR DFG-out [1] [2] Varies (FGFR vs EGFR) [2] Information missing from search results Information missing from search results
FIIN-2 FGFR1-4 DFG-out [3] [2] Cys477 (FGFR4 P-loop) [3] Potency reduced (e.g., ~12-fold on FGFR4 V550L) [2] Yes (IC₅₀: 330 nM) [2]
TAS-120 (Futibatinib) FGFR1-4 DFG-out [2] Cys477 (FGFR4 P-loop) [2] Potency reduced (e.g., ~7-fold on FGFR4 V550L) [2] Weak (IC₅₀: 1673 nM) [2]
PRN1371 FGFR1-4 Information missing from search results Cys477 (FGFR4 P-loop) [2] Little to no effect on some mutants (e.g., FGFR4 V550L) [2] No significant activity [2]

Experimental Workflow for Binding Mode Analysis

The following diagram outlines the key experimental steps used in the cited studies to characterize covalent inhibitors like this compound.

workflow cluster_1 Key Methodological Steps start Start: Inhibitor Characterization step1 1. Mass Spectrometry start->step1 step2 2. Kinase Activity Assay step1->step2 step3 3. X-ray Crystallography step2->step3 step4 4. Cellular Viability & Pathway Analysis step3->step4 end Output: Binding Mode & Selectivity Profile step4->end

Protocol Details:

  • Mass Spectrometry: Intact protein mass spectrometry is used to confirm the formation of a covalent adduct. The inhibitor is incubated with the purified kinase domain, and a measured increase in protein mass equal to the inhibitor's mass confirms covalent binding. This experiment should be repeated with a cysteine-to-alanine mutant in the P-loop as a negative control [2].
  • Kinase Activity Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using enzymatic assays (e.g., mobility shift assays) with purified kinase proteins. This quantifies potency against wild-type kinases and clinically relevant gatekeeper mutants to assess the ability to overcome resistance [2].
  • X-ray Crystallography: Co-crystallization of the kinase domain with the inhibitor is performed. The high-resolution structure (e.g., PDB 4R5S for this compound) reveals the precise DFG conformation, all non-covalent interactions (hydrogen bonds, van der Waals), and the geometry of the covalent bond [1] [2].
  • Cellular Analysis: Cell viability assays (e.g., CellTiter-Glo) and immunoblotting analyze the functional consequences. The latter detects phosphorylation levels of the target kinase (e.g., FGFR) and key downstream signaling nodes (e.g., MAPK, AKT) to confirm on-target engagement and pathway modulation in a cellular context [3].

Research Implications and Perspectives

The analysis of this compound's binding mode provides critical insights for drug discovery:

  • Overcoming Resistance: The DFG-out binding mode is strategically important because it can help circumvent resistance caused by gatekeeper mutations in the kinase domain, a common challenge with first-generation ATP-competitive inhibitors [2] [4].
  • The Selectivity Challenge: this compound's flexible warhead demonstrates a unique approach to targeting multiple kinases. However, the related inhibitor PRN1371 shows that engineering selectivity is possible, as it avoids off-target binding to SRC family kinases, which could potentially reduce side effects [2].
  • Conformational Dynamics: The fact that FGFR1 was long considered refractory to the DFG flip highlights that DFG-out propensity varies significantly among kinases. Successful inhibition requires understanding both the inhibitor's properties and the intrinsic conformational dynamics of the target kinase [5].

Pathways and Profiling Diagram

For a broader context in kinase inhibitor development, the following diagram integrates multi-omics approaches to comprehensively profile inhibitor mechanisms, building on methodologies used in studies of FIIN-2 [3].

multiomics cluster_platforms Multi-Omics Profiling Platforms probe Chemical Probe (Alkyne-tagged Inhibitor) chemprot Chemical Proteomics probe->chemprot In situ labeling & Pull-down/MS integration Data Integration & Validation chemprot->integration Direct target profile phosphoprot Phosphoproteomics phosphoprot->integration Signaling pathway impact transcript Transcriptomics transcript->integration Gene expression changes proteomics Proteomics proteomics->integration Protein abundance changes output Identifies novel targets and off-target effects integration->output Comprehensive action network

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

690.2236570 g/mol

Monoisotopic Mass

690.2236570 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide

Dates

Last modified: 08-15-2023
1: Tan L, Wang J, Tanizaki J, Huang Z, Aref AR, Rusan M, Zhu SJ, Zhang Y, Ercan D, Liao RG, Capelletti M, Zhou W, Hur W, Kim N, Sim T, Gaudet S, Barbie DA, Yeh JR, Yun CH, Hammerman PS, Mohammadi M, Jänne PA, Gray NS. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. Proc Natl Acad Sci U S A. 2014 Nov 11;111(45):E4869-77. doi: 10.1073/pnas.1403438111. Epub 2014 Oct 27. PubMed PMID: 25349422; PubMed Central PMCID: PMC4234547.
2: Huang Z, Tan L, Wang H, Liu Y, Blais S, Deng J, Neubert TA, Gray NS, Li X, Mohammadi M. DFG-out mode of inhibition by an irreversible type-1 inhibitor capable of overcoming gate-keeper mutations in FGF receptors. ACS Chem Biol. 2015 Jan 16;10(1):299-309. doi: 10.1021/cb500674s. Epub 2014 Oct 27. PubMed PMID: 25317566; PubMed Central PMCID: PMC4301177.

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